N-Cyclopentyl 5-bromonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclopentylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-8(6-13-7-9)11(15)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQXAJRHYOMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352145 | |
| Record name | N-CYCLOPENTYL 5-BROMONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302953-16-8 | |
| Record name | N-CYCLOPENTYL 5-BROMONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Cyclopentyl-5-bromonicotinamide: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of N-Cyclopentyl-5-bromonicotinamide, a nicotinamide derivative with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and precursor molecules to offer a predictive yet robust guide for researchers. We will delve into its core chemical properties, a detailed synthesis protocol grounded in established chemical principles, and a forward-looking perspective on its potential applications.
Introduction: The Significance of Nicotinamide Derivatives
Nicotinamide and its derivatives are pivotal in various biological processes. The nicotinamide moiety is a core component of the coenzymes NAD+ and NADP+, which are essential for numerous redox reactions in cellular metabolism. The introduction of a bromine atom at the 5-position of the pyridine ring and the N-alkylation of the amide with a cyclopentyl group can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity. These modifications make N-Cyclopentyl-5-bromonicotinamide an intriguing candidate for further investigation in drug development programs.
Physicochemical Properties of N-Cyclopentyl-5-bromonicotinamide
The following table summarizes the predicted and calculated physicochemical properties of N-Cyclopentyl-5-bromonicotinamide. These values are derived from computational models and data from analogous compounds, such as 5-bromonicotinamide and other N-cyclopentyl amides.[1][2][3]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C11H13BrN2O | - |
| Molecular Weight | 269.14 g/mol | - |
| IUPAC Name | 5-bromo-N-cyclopentylpyridine-3-carboxamide | - |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Melting Point | Not available (expected to be a solid at room temperature) | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred from structural analogs |
| CAS Number | Not assigned | - |
Synthesis of N-Cyclopentyl-5-bromonicotinamide: A Step-by-Step Protocol
The synthesis of N-Cyclopentyl-5-bromonicotinamide can be readily achieved through the amide coupling of 5-bromonicotinic acid and cyclopentylamine. This reaction is a standard procedure in organic synthesis. The following protocol provides a detailed methodology.
Rationale for Reagent Selection
-
5-Bromonicotinic Acid: The foundational scaffold providing the brominated pyridine ring. Its carboxylic acid group is the site for amide bond formation.
-
Cyclopentylamine: The source of the N-cyclopentyl group, which enhances lipophilicity.[4][5]
-
1,1'-Carbonyldiimidazole (CDI): A common and effective coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. It offers the advantage of producing gaseous byproducts (CO2 and imidazole), simplifying purification.[6]
-
Tetrahydrofuran (THF): A suitable aprotic solvent that can dissolve the reactants and does not interfere with the reaction.[6]
Experimental Workflow
Caption: Synthesis workflow for N-Cyclopentyl-5-bromonicotinamide.
Detailed Protocol
-
Activation of 5-Bromonicotinic Acid:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1 equivalent of 5-bromonicotinic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of CO2 ceases. This indicates the formation of the acylimidazolide intermediate.
-
-
Amide Coupling:
-
To the activated carboxylic acid solution, add 1.2 equivalents of cyclopentylamine dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure N-Cyclopentyl-5-bromonicotinamide.
-
Potential Applications in Drug Discovery
While specific biological activities of N-Cyclopentyl-5-bromonicotinamide have not been reported, the structural motifs suggest several promising avenues for research:
-
Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes, including PARPs (Poly (ADP-ribose) polymerases) and sirtuins. The introduction of the bromo and cyclopentyl groups could enhance potency and selectivity for specific enzyme isoforms.
-
Herbicide Development: Some nicotinamide derivatives have been investigated for their herbicidal properties.[7]
-
Antimicrobial Agents: The pyridine ring is a common scaffold in antimicrobial drugs. N-Cyclopentyl-5-bromonicotinamide could be explored for its potential antibacterial or antifungal activity.
Safety and Handling
As N-Cyclopentyl-5-bromonicotinamide is a novel compound, a comprehensive safety profile is not available. However, based on its precursors, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its precursors.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.
-
Precursor Hazards:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
N-Cyclopentyl-5-bromonicotinamide represents a promising yet underexplored molecule in the vast landscape of medicinal chemistry. This guide provides a solid foundation for its synthesis and handling, based on established chemical principles and data from related compounds. The unique combination of a brominated nicotinamide core with a cyclopentyl substituent warrants further investigation into its biological activities, potentially leading to the discovery of novel therapeutic agents.
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PubChem. (n.d.). 5-Bromonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to N-Cyclopentyl-5-bromonicotinamide (CAS Number: 302953-16-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Cyclopentyl-5-bromonicotinamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While specific data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust guide for researchers. This guide covers the predicted physicochemical properties, detailed synthetic routes with mechanistic insights, potential biological activities and applications, and essential safety and handling protocols. The information herein is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and evaluation of this and related novel chemical entities.
Introduction
N-Cyclopentyl-5-bromonicotinamide belongs to the family of N-substituted nicotinamides, a class of compounds that has garnered significant attention in pharmaceutical research. The nicotinamide scaffold is a core component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular metabolism and signaling pathways.[1][2] Modifications to the nicotinamide structure, such as the introduction of a bromine atom at the 5-position and an N-cyclopentyl group, can significantly alter its physicochemical properties and biological activity.
The bromine substituent is known to modulate lipophilicity and can act as a site for further chemical modification, potentially influencing the compound's interaction with biological targets.[3] The N-cyclopentyl group can enhance binding affinity to target proteins through hydrophobic interactions. This guide will explore the synthesis, characterization, and potential utility of this molecule, providing a framework for its investigation in a research and development setting.
Physicochemical Properties (Predicted)
Based on the structure of N-Cyclopentyl-5-bromonicotinamide and data from related compounds, the following physicochemical properties are predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 270.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (predicted to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| logP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 2.0 - 3.0, indicating moderate lipophilicity. |
Synthesis of N-Cyclopentyl-5-bromonicotinamide
The synthesis of N-Cyclopentyl-5-bromonicotinamide is most readily achieved through the formation of an amide bond between 5-bromonicotinic acid and cyclopentylamine.[4][5] Several reliable methods for amide bond formation can be employed, with the choice often depending on scale, available reagents, and desired purity. Two common and effective protocols are detailed below.
Synthesis via Acyl Chloride Intermediate
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Figure 1: Synthesis of N-Cyclopentyl-5-bromonicotinamide via an acyl chloride intermediate.
Experimental Protocol:
-
Acyl Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromonicotinic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride can be used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude 5-bromonicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve cyclopentylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-Cyclopentyl-5-bromonicotinamide.
-
Direct Amide Coupling using Coupling Reagents
This approach avoids the harsh conditions of acyl chloride formation and is often preferred for its milder reaction conditions and broader substrate scope.[6][7] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.
Figure 2: Direct amide coupling using EDC and HOBt.
Experimental Protocol:
-
To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add cyclopentylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The structure of N-Cyclopentyl-5-bromonicotinamide can be confirmed using standard spectroscopic techniques.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the cyclopentyl group, and the amide N-H. The pyridine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm). The cyclopentyl protons will be observed in the aliphatic region (δ 1.5-4.5 ppm), with the proton on the carbon attached to the nitrogen appearing at the most downfield position within this group. The amide proton will likely appear as a broad singlet or a doublet (due to coupling with the adjacent CH) in the range of δ 7.0-9.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbonyl carbon of the amide will be in the range of δ 160-175 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm), and the cyclopentyl carbons will be in the aliphatic region (δ 20-60 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic C=O stretch for the amide at approximately 1640-1680 cm⁻¹. An N-H stretch will be visible around 3300 cm⁻¹. The C-Br stretch will likely appear in the fingerprint region below 800 cm⁻¹.[9]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units.
Potential Biological Activities and Applications
While the specific biological activity of N-Cyclopentyl-5-bromonicotinamide is not reported, the nicotinamide scaffold is a well-established pharmacophore.[10][11] Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including:
-
Enzyme Inhibition: Nicotinamide derivatives can act as inhibitors of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in cellular processes like DNA repair, metabolism, and aging.[1][2]
-
Antimicrobial Activity: The pyridine ring is a common feature in many antimicrobial agents.[12] The introduction of a bromine atom and a lipophilic cyclopentyl group could enhance the antimicrobial properties of the nicotinamide core.[3][13]
-
Neurological Disorders: NAD+ metabolism is crucial for neuronal health, and nicotinamide derivatives are being explored for their potential in treating neurodegenerative diseases.[14][15]
The synthesized N-Cyclopentyl-5-bromonicotinamide can serve as a valuable tool compound for screening in various biological assays to explore its therapeutic potential.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-Cyclopentyl-5-bromonicotinamide. Although a specific safety data sheet (SDS) is not available, the following guidelines are based on the properties of related pyridine and brominated aromatic compounds.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Cyclopentyl-5-bromonicotinamide is a nicotinamide derivative with potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, detailed synthetic methodologies, and potential biological relevance. The protocols and data presented herein are intended to empower researchers to synthesize, characterize, and evaluate this compound, thereby facilitating further investigation into its properties and potential applications. As with any novel compound, experimental verification of the predicted properties and careful evaluation of its biological activity and safety profile are essential next steps.
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Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved January 23, 2026, from [Link]
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Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. (n.d.). Physiological Reviews. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to N-Cyclopentyl-5-bromonicotinamide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in N-Cyclopentyl-5-bromonicotinamide. It delves into the molecule's fundamental properties, synthesis, and characterization, providing a solid foundation for its application in research and development.
Core Molecular Attributes
N-Cyclopentyl-5-bromonicotinamide is a substituted nicotinamide derivative. The presence of the bromine atom and the cyclopentyl group are key features that influence its physicochemical properties and potential biological activity. Understanding its core attributes is the first step in harnessing its potential.
Physicochemical Properties
A precise understanding of the molecule's properties is critical for its handling, formulation, and application in experimental settings. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight | 269.1 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃BrN₂O | [1] |
| CAS Number | 302953-16-8 | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of N-Cyclopentyl-5-bromonicotinamide: A Methodological Approach
The synthesis of N-Cyclopentyl-5-bromonicotinamide is typically achieved through the amidation of a 5-bromonicotinic acid derivative with cyclopentylamine. This section outlines a robust and reproducible protocol. The causality behind the choice of reagents and conditions is explained to ensure experimental success.
Synthesis Workflow
The overall synthetic strategy is a straightforward yet elegant two-step process starting from commercially available 5-bromonicotinic acid. The workflow is designed for efficiency and scalability in a laboratory setting.
Caption: Synthetic pathway for N-Cyclopentyl-5-bromonicotinamide.
Detailed Experimental Protocol
Step 1: Formation of 5-Bromonicotinoyl Chloride
-
Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromonicotinic acid.
-
Reaction: Add thionyl chloride in excess (typically 2-3 equivalents). The use of thionyl chloride is a standard and effective method for converting carboxylic acids to acyl chlorides due to the gaseous nature of the byproducts (SO₂ and HCl), which drives the reaction to completion.
-
Heating: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride is often used in the next step without further purification.
Step 2: Amidation with Cyclopentylamine
-
Reagents and Setup: Dissolve the crude 5-bromonicotinoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To this solution, add cyclopentylamine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) dropwise at 0°C. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the cyclopentylamine and thus ensuring its nucleophilicity.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Purification: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (to remove excess amine and triethylamine), followed by a wash with saturated sodium bicarbonate solution (to remove any unreacted acyl chloride), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure N-Cyclopentyl-5-bromonicotinamide.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR should show characteristic peaks for the cyclopentyl group and the aromatic protons of the pyridine ring.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the amide functional group (N-H stretch and C=O stretch).
Potential Applications in Research and Development
Nicotinamide and its derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of a bromine atom at the 5-position and a cyclopentyl group on the amide nitrogen of N-Cyclopentyl-5-bromonicotinamide suggests several potential avenues for research:
-
Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes, including sirtuins and PARPs. This compound could be explored as a novel inhibitor in these classes.
-
Agrochemical Research: The structural motifs present in N-Cyclopentyl-5-bromonicotinamide are found in some fungicides and herbicides.[2]
-
Medicinal Chemistry: As a scaffold, this molecule can be further modified to develop new therapeutic agents. The bromine atom provides a convenient handle for cross-coupling reactions to introduce further chemical diversity.
Conclusion
N-Cyclopentyl-5-bromonicotinamide is a molecule with significant potential for various research and development applications. This guide provides the foundational knowledge of its properties, a reliable synthesis protocol, and an overview of its potential uses. The provided methodologies are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this compound for their specific needs.
References
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5-Bromonicotinamide | C6H5BrN2O | CID 1808. PubChem. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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N-Cyclopentyl-5-bromonicotinamide: A Comprehensive Technical Guide
This guide provides an in-depth technical overview of N-Cyclopentyl-5-bromonicotinamide, a substituted nicotinamide derivative of interest in chemical and pharmaceutical research. This document will cover the molecule's structural representation, a detailed synthetic protocol, its physicochemical properties, and potential applications, grounded in established chemical principles.
Molecular Structure and Identification
N-Cyclopentyl-5-bromonicotinamide is a molecule combining a 5-bromopyridine-3-carboxamide core with a cyclopentyl group attached to the amide nitrogen. This structure is a key determinant of its chemical reactivity and biological activity.
SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for N-Cyclopentyl-5-bromonicotinamide is C1CCC(C1)NC(=O)C2=CN=C(C=C2)Br.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The bromine atom at the 5-position and the carboxamide group at the 3-position influence the ring's electronic properties.
-
Amide Linkage: The -(C=O)N- group is a critical functional group that can participate in hydrogen bonding and is a common feature in many biologically active molecules.
-
Cyclopentyl Group: A five-membered saturated carbocyclic ring that adds lipophilicity to the molecule, potentially influencing its solubility and ability to cross biological membranes.
Synthesis of N-Cyclopentyl-5-bromonicotinamide
The synthesis of N-Cyclopentyl-5-bromonicotinamide can be efficiently achieved through the amidation of 5-bromonicotinic acid with cyclopentylamine. This is a standard and reliable method for forming amide bonds.
Proposed Synthetic Pathway
The overall synthetic scheme involves the activation of the carboxylic acid group of 5-bromonicotinic acid, followed by nucleophilic attack by cyclopentylamine.
Caption: Proposed synthesis of N-Cyclopentyl-5-bromonicotinamide.
Detailed Experimental Protocol
This protocol is based on established methods for amide bond formation.[1]
Materials:
-
5-Bromonicotinic acid
-
Cyclopentylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1.0 eq) in anhydrous DCM or THF.
-
Addition of Reagents: Add cyclopentylamine (1.1 eq) and a catalytic amount of DMAP to the solution.
-
Activation: In a separate flask, dissolve the coupling agent (DCC or EDC, 1.2 eq) in anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
If using EDC, the by-product is water-soluble and will be removed during the aqueous wash.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cyclopentyl-5-bromonicotinamide.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted and known properties of N-Cyclopentyl-5-bromonicotinamide and its parent compound, 5-bromonicotinamide.[2]
| Property | N-Cyclopentyl-5-bromonicotinamide (Predicted) | 5-Bromonicotinamide (Experimental)[2] |
| Molecular Formula | C₁₁H₁₃BrN₂O | C₆H₅BrN₂O |
| Molecular Weight | 269.14 g/mol | 201.02 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not available | 219-222 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Sparingly soluble in water, soluble in DMSO |
| ¹H NMR (Predicted) | Peaks corresponding to pyridine, cyclopentyl, and amide protons. | Aromatic and amide proton signals. |
| ¹³C NMR (Predicted) | Signals for aromatic, cyclopentyl, and carbonyl carbons. | Aromatic and carbonyl carbon signals. |
| IR (Predicted) | Characteristic peaks for N-H stretch, C=O stretch, and C-Br stretch. | N-H, C=O, and aromatic C-H stretches. |
| Mass Spec (m/z) | [M+H]⁺ at ~270.03 and ~272.03 (bromine isotopes) | [M+H]⁺ at ~201.97 and ~203.97 |
Potential Applications and Research Directions
Nicotinamide and its derivatives are a well-established class of compounds with diverse biological activities.[3] The introduction of a bromo-substituent and a cyclopentyl group can modulate these properties, opening up new avenues for research and development.
Drug Discovery and Medicinal Chemistry
-
Enzyme Inhibition: Nicotinamide-based structures are known to inhibit various enzymes, including PARPs (Poly (ADP-ribose) polymerases) and sirtuins. The specific substitutions on N-Cyclopentyl-5-bromonicotinamide could confer novel inhibitory profiles.
-
Signaling Pathways: As analogs of nicotinamide, these compounds can potentially interfere with cellular signaling pathways where nicotinamide adenine dinucleotide (NAD+) is a key cofactor.
Caption: Potential mechanism of action in a cellular context.
Chemical Biology and Probe Development
The bromine atom on the pyridine ring serves as a useful handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies or the development of chemical probes.
Conclusion
N-Cyclopentyl-5-bromonicotinamide is a readily accessible molecule with potential applications in drug discovery and chemical biology. The synthetic route is straightforward, and its structure offers multiple points for diversification. Further investigation into its biological activities is warranted to fully explore its therapeutic and research potential.
References
- Google Patents. (n.d.). Process for preparing cyclopentyl bromide.
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PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]
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PubChem. (n.d.). N-cyclopentyl-5,5-dimethylhexanamide. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-N-cyclopentyl-N-ethyl-2-[1-(ethylamino)ethyl]aniline. Retrieved from [Link]
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PubChem. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-cyclopropoxy-N-methylisonicotinamide. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Assessment of N-Cyclopentyl-5-bromonicotinamide
Foreword: Charting the Course for a Promising Therapeutic Candidate
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a life-changing therapeutic. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, clinical efficacy.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of a promising, yet under-characterized molecule: N-Cyclopentyl-5-bromonicotinamide.
While specific, pre-existing solubility data for N-Cyclopentyl-5-bromonicotinamide remains elusive in the public domain, this document serves as a robust roadmap for its empirical determination. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. By following the methodologies outlined herein, your team can generate the high-quality, reliable solubility data necessary to make informed decisions and propel your research forward.
N-Cyclopentyl-5-bromonicotinamide: A Molecule of Interest
N-Cyclopentyl-5-bromonicotinamide is a derivative of nicotinamide (Vitamin B3), featuring a cyclopentyl group appended to the amide nitrogen and a bromine atom at the 5-position of the pyridine ring. While the solubility profile of the parent nicotinamide is well-documented, with good solubility in water and polar organic solvents like ethanol and DMSO, the addition of the bulky, hydrophobic cyclopentyl group and the electron-withdrawing bromine atom is expected to significantly decrease its aqueous solubility.[3][4][5] A precise quantitative understanding of this property is therefore essential.
Computed Physicochemical Properties of the Parent Compound (5-Bromonicotinamide):
| Property | Value | Source |
| Molecular Weight | 201.02 g/mol | PubChem[6] |
| XLogP3 | 0.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
Note: These values are for the parent compound, 5-bromonicotinamide. The addition of the cyclopentyl group will increase the molecular weight and lipophilicity (LogP).
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[7]
-
Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution after a short incubation period, typically following the addition of a DMSO stock solution to an aqueous buffer.[8][9] It is often higher than thermodynamic solubility as it can reflect a supersaturated state or the solubility of an amorphous form of the compound.[7] While useful for early-stage screening, it may not represent the true equilibrium state.
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[10][11] It is the gold standard for solubility determination and is essential for formulation development and regulatory submissions. The methodologies detailed in this guide will focus on the determination of thermodynamic solubility.
A Framework for Comprehensive Solubility Assessment
A thorough investigation of N-Cyclopentyl-5-bromonicotinamide's solubility should be systematic and multi-faceted. The following workflow provides a logical progression for generating a comprehensive solubility profile.
Caption: A logical workflow for the comprehensive solubility assessment of a new chemical entity.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[12] The following protocol is designed to be a self-validating system, incorporating essential quality control steps.
4.1. Materials and Reagents:
-
N-Cyclopentyl-5-bromonicotinamide (solid, crystalline form if available)
-
A range of pharmaceutically relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Propylene Glycol, DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable incubation vessels
4.2. Step-by-Step Methodology:
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of N-Cyclopentyl-5-bromonicotinamide in a suitable solvent (e.g., DMSO or a mobile phase component) to generate a calibration curve. The concentration range should bracket the expected solubility.
-
Sample Preparation: Add an excess amount of solid N-Cyclopentyl-5-bromonicotinamide to a known volume of each test solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, carefully remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. An appropriate dilution may be necessary to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the filtered and diluted samples using a validated HPLC method. Determine the concentration of N-Cyclopentyl-5-bromonicotinamide in each sample by comparing the peak area to the calibration curve.
-
Data Analysis: Calculate the solubility in each solvent, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.
4.3. Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid is a visual confirmation that a saturated solution has been achieved, a cornerstone of thermodynamic solubility measurement.[12]
-
Extended Equilibration Time: A sufficient incubation period is necessary to ensure that the dissolution and precipitation processes have reached a true equilibrium.
-
Temperature Control: Solubility is temperature-dependent.[13] Maintaining a constant and controlled temperature is critical for obtaining accurate and reproducible results.
-
Filtration: The use of a 0.22 µm filter is to remove any fine, undissolved particles that could lead to an overestimation of the solubility.
Visualizing the Experimental Workflow
Caption: The experimental workflow for the shake-flask thermodynamic solubility assay.
Expanding the Investigation: pH and Biorelevant Media
6.1. pH-Solubility Profile:
For ionizable compounds, solubility can be highly dependent on the pH of the medium.[] Determining the pH-solubility profile of N-Cyclopentyl-5-bromonicotinamide is crucial. The shake-flask method described above should be repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).[1]
6.2. Solubility in Biorelevant Media:
To better predict the in vivo performance of an orally administered drug, solubility should be assessed in biorelevant media that mimic the composition of fluids in the gastrointestinal tract.[15][16] Key biorelevant media include:
-
Fasted State Simulated Gastric Fluid (FaSSGF): Simulates the stomach in a fasted state.
-
Fed State Simulated Gastric Fluid (FeSSGF): Simulates the stomach after a meal.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the small intestine in a fasted state.[17]
-
Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the small intestine after a meal.[17]
These media contain bile salts and lecithin, which can significantly impact the solubility of poorly soluble compounds.[15]
Data Presentation: A Template for Your Findings
The following table provides a structured format for presenting your experimentally determined solubility data for N-Cyclopentyl-5-bromonicotinamide.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | ~7.0 | 25 | ||
| 0.1 N HCl | 1.2 | 37 | ||
| PBS | 7.4 | 37 | ||
| FaSSGF | 1.6 | 37 | ||
| FeSSGF | 5.0 | 37 | ||
| FaSSIF | 6.5 | 37 | ||
| FeSSIF | 5.8 | 37 | ||
| Ethanol | N/A | 25 | ||
| Propylene Glycol | N/A | 25 | ||
| DMSO | N/A | 25 |
Conclusion: From Data to Decisions
A comprehensive understanding of the solubility of N-Cyclopentyl-5-bromonicotinamide is not merely an academic exercise; it is a critical step in its development as a potential therapeutic agent. The methodologies and frameworks presented in this guide provide a clear and scientifically rigorous path to generating the high-quality data needed to inform crucial decisions in lead optimization, formulation development, and preclinical assessment. By systematically evaluating its solubility in a range of pharmaceutically relevant and biorelevant media, you will be well-equipped to unlock the full therapeutic potential of this promising molecule.
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Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical and Engineering Data. [Link]
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Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MDPI. [Link]
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5-Bromonicotinamide. PubChem. [Link]
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N-Cyclopentyl-N-Cyclobutylformamide. PubChem. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Thermodynamic Solubility Assay. Evotec. [Link]
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Characteristics of non-ideality of nicotinamide solubility in neat and... ResearchGate. [Link]
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Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]
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N-cyclopentyl-N-methylcyclopentanamine. PubChem. [Link]
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5-bromo-N-cyclopentyl-N-ethyl-2-[1-(ethylamino)ethyl]aniline. PubChem. [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS J. [Link]
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Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Bromocyclopentane. PubChem. [Link]
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Biorelevant Media Simulate Fasted And Fed Gut Fluids. Biorelevant.com. [Link]
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Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. SciELO. [Link]
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kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
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2-Bromo-5-cyclopropoxy-N-methylisonicotinamide. PubChem. [Link]
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A review on development of biorelevant dissolution medium. SciSpace. [Link]
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Biorelevant Dissolution Media. ResearchGate. [Link]
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N-cyclopentyl-5,5-dimethylhexanamide. PubChem. [Link]
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N-Cyclopentyl 5-bromonicotinamide stability profile
An In-Depth Technical Guide to the Stability Profile of N-Cyclopentyl-5-bromonicotinamide
Abstract
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability profile of N-Cyclopentyl-5-bromonicotinamide, a nicotinamide derivative of interest in drug discovery. We will explore its intrinsic physicochemical properties, predict potential degradation pathways based on its chemical structure, and detail the strategic design and execution of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Furthermore, this document outlines the development and validation of a stability-indicating analytical method, a cornerstone for accurately quantifying the API and its degradation products. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Imperative of Stability Profiling
N-Cyclopentyl-5-bromonicotinamide is a substituted pyridine derivative, a chemical class that is prevalent in numerous pharmacologically active compounds. The molecule's structure, featuring a brominated pyridine ring coupled to a cyclopentyl group via an amide linkage, presents several potential sites for chemical instability. A thorough understanding of how this molecule behaves under various environmental stressors—such as pH, light, heat, and oxidation—is not merely a regulatory requirement; it is a fundamental component of risk assessment and quality control in the drug development lifecycle.[1][2]
Forced degradation studies, or stress testing, are the cornerstone of this evaluation. By intentionally exposing the drug substance to conditions more severe than accelerated stability testing, we can achieve several critical objectives:
-
Elucidation of Degradation Pathways: Identify the likely degradation products that could form under normal storage conditions.[1]
-
Development of Stability-Indicating Methods: Ensure that the analytical methods used for routine testing can accurately separate and quantify the intact API from any potential degradants.[2]
-
Insight into Molecular Stability: Understand the intrinsic chemical liabilities of the molecule, which can inform formulation development, packaging selection, and the definition of appropriate storage conditions.[1]
This guide is structured to walk the researcher through the logical and scientific progression of a comprehensive stability assessment for N-Cyclopentyl-5-bromonicotinamide.
Physicochemical and Structural Analysis
The stability of N-Cyclopentyl-5-bromonicotinamide is intrinsically linked to its molecular structure. A proactive analysis of its functional groups allows us to anticipate potential degradation routes.
-
Amide Linkage: The amide bond is the most apparent site of hydrolytic cleavage. Amides are generally more stable to hydrolysis than esters, but can be cleaved under forceful acidic or basic conditions, typically requiring heat.[3][4][5] This reaction would yield 5-bromonicotinic acid and cyclopentylamine.
-
Brominated Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. The bromine atom at the 5-position is a potential site for nucleophilic substitution, although this is less common than on electron-rich aromatic systems. More significantly, the carbon-bromine bond can be susceptible to photolytic cleavage, a common degradation pathway for halogenated aromatic compounds.[6][7]
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, which would lead to the formation of an N-oxide derivative.[8][9] This is a common metabolic and degradation pathway for pyridine-containing compounds.
A summary of the key structural features and their associated stability risks is presented below.
| Structural Feature | Potential Instability | Consequence |
| Amide Bond | Hydrolysis (Acid or Base Catalyzed) | Cleavage into 5-bromonicotinic acid and cyclopentylamine. |
| Pyridine Nitrogen | Oxidation | Formation of N-Cyclopentyl-5-bromonicotinamide-N-oxide. |
| C-Br Bond | Photolysis | Homolytic cleavage leading to radical formation and subsequent reactions. |
| Aromatic System | Thermal Stress | General decomposition and charring at high temperatures.[10][11] |
Predicted Degradation Pathways
Based on the structural analysis, we can postulate the primary degradation pathways for N-Cyclopentyl-5-bromonicotinamide. These hypotheses form the basis for designing our forced degradation experiments and for the subsequent identification of unknown peaks in our analytical chromatograms.
Caption: Predicted major degradation pathways for N-Cyclopentyl-5-bromonicotinamide.
Experimental Design: Forced Degradation Protocol
The following protocols are designed based on the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products."[1] The goal is to achieve approximately 5-20% degradation of the API to ensure that secondary degradation is minimized and the stability-indicating nature of the analytical method can be demonstrated.
General Setup
-
API Concentration: Prepare a stock solution of N-Cyclopentyl-5-bromonicotinamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Controls: For each stress condition, a control sample (API solution without the stressor, kept at ambient temperature or refrigerated) must be run in parallel.
-
Time Points: Sample the reactions at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) until the target degradation is achieved.
Hydrolytic Degradation
Rationale: To assess the susceptibility of the amide bond to cleavage under acidic and basic conditions.[3][4][5]
-
Acid Hydrolysis Protocol:
-
To 1 mL of the API stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at 60°C.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis Protocol:
-
To 1 mL of the API stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solution in a water bath at 60°C.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Hydrochloric Acid (HCl), and dilute to a final concentration suitable for analysis.
-
Oxidative Degradation
Rationale: To evaluate the molecule's sensitivity to oxidation, primarily targeting the pyridine nitrogen.[8][9]
-
Oxidative Degradation Protocol:
-
To 1 mL of the API stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at regular intervals. The reaction can be quenched by dilution if necessary.
-
Thermal Degradation
Rationale: To assess the stability of the API at elevated temperatures in the solid state.[10][11][12]
-
Thermal Degradation Protocol (Solid State):
-
Place a thin layer of solid N-Cyclopentyl-5-bromonicotinamide powder in a vial.
-
Place the vial in a calibrated oven at 80°C.
-
At each time point, remove a sample, dissolve it in a suitable solvent, and analyze.
-
Photolytic Degradation
Rationale: To test the API's sensitivity to light, which can cause cleavage of the C-Br bond.[6][7] The study should be conducted according to ICH Q1B guidelines.
-
Photolytic Degradation Protocol:
-
Expose the API solution (and solid material) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples after the exposure period.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, often coupled with mass spectrometry (MS) for peak identification.
HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient to ensure elution of all potential degradants.[13] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV Diode Array Detector (DAD) at 260 nm | Allows for peak purity analysis and monitoring at the API's λmax. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Structural Elucidation using LC-MS/MS
Once the HPLC method separates the degradation products, their identities must be determined. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task.[12][13][14][15]
-
Methodology:
-
Analyze the stressed samples using an LC-MS/MS system.
-
Obtain the parent mass (m/z) of each degradation product.
-
Perform fragmentation (MS/MS) on each parent ion.
-
Elucidate the structure by interpreting the fragmentation pattern and comparing it to the parent molecule. For example, a loss of the cyclopentyl amide group or the appearance of a mass corresponding to 5-bromonicotinic acid would confirm hydrolysis.
-
Data Summary and Interpretation
All results from the forced degradation studies should be meticulously documented. A summary table is essential for a clear overview.
| Stress Condition | Duration/Temp | % Degradation of API | Major Degradation Products (DPs) | Comments |
| 0.1 M HCl | 24h @ 60°C | 15.2% | DP1 (Rt=5.2 min), DP2 (Rt=2.1 min) | DP1 identified as 5-bromonicotinic acid. |
| 0.1 M NaOH | 8h @ 60°C | 18.5% | DP1 (Rt=5.2 min), DP2 (Rt=2.1 min) | Faster degradation than in acid. |
| 3% H₂O₂ | 24h @ RT | 9.8% | DP3 (Rt=12.5 min) | DP3 mass consistent with N-oxide formation. |
| Thermal (Solid) | 48h @ 80°C | < 1.0% | No significant degradation | Molecule is thermally stable in solid form. |
| Photolytic | ICH Q1B | 5.5% | DP4 (Rt=14.1 min) | DP4 mass consistent with debromination. |
This data confirms that N-Cyclopentyl-5-bromonicotinamide is most susceptible to hydrolysis and, to a lesser extent, oxidation and photolysis. Its solid-state thermal stability is high. This information is crucial for guiding formulation efforts towards a stable dosage form, likely requiring protection from moisture and light.
Conclusion and Recommendations
The stability profile of N-Cyclopentyl-5-bromonicotinamide is characterized by a primary susceptibility to hydrolytic degradation of the amide bond under both acidic and basic conditions. The molecule also shows sensitivity to oxidative and photolytic stress, leading to the formation of an N-oxide and a debrominated product, respectively. It exhibits robust stability under thermal stress in its solid form.
Based on this comprehensive analysis, the following recommendations are made:
-
Formulation: Aqueous-based formulations should be buffered to a pH of maximum stability (typically near neutral, to be determined by a full pH-rate profile study) and may require the inclusion of antioxidants.
-
Packaging: Light-resistant packaging is essential to prevent photodegradation. Packaging should also provide a good moisture barrier.
-
Storage: The drug substance should be stored in a well-closed container, protected from light and humidity, at controlled room temperature.
The methodologies and predictive analyses detailed in this guide provide a robust framework for any researcher tasked with characterizing the stability of novel pharmaceutical compounds, ensuring that decisions made during development are grounded in solid scientific evidence.
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Ivanov, V.L., Lyashkevich, S.Y., & Serdechnova, M.V. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299–301. [Link]
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ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp. [Link]
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PubMed. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]
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Frontiers. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. [Link]
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Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]
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Havinga, E., & Cornelisse, J. (1976). Aromatic photosubstitution reactions. Pure and Applied Chemistry, 47(1), 1-10. [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]
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MDPI. (2023). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. [Link]
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MDPI. (2024). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
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Whitepaper: A Mechanistic Hypothesis and Investigational Framework for N-Cyclopentyl-5-bromonicotinamide
A Senior Application Scientist's Guide to Elucidating a Novel Nicotinamide Derivative's Mode of Action
Abstract
N-Cyclopentyl-5-bromonicotinamide is a novel synthetic compound belonging to the diverse class of nicotinamide derivatives. While the pharmacological profile of this specific molecule is largely uncharacterized, its structural similarity to known bioactive molecules suggests a potential role as a modulator of key cellular enzymes. This guide puts forth the central hypothesis that N-Cyclopentyl-5-bromonicotinamide acts as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a pivotal enzyme implicated in cellular metabolism and oncogenesis. We provide a comprehensive, step-by-step framework for researchers and drug development professionals to rigorously test this hypothesis, from initial in silico modeling to detailed in vitro enzymatic and cell-based assays. This document is intended to serve as a technical guide for elucidating the compound's mechanism of action, thereby paving the way for its potential therapeutic development.
Introduction: The Therapeutic Potential of Nicotinamide Derivatives
Nicotinamide and its derivatives are fundamental to cellular biochemistry, primarily as components of the coenzymes NAD+ and NADP+. Beyond this central role, synthetic modifications to the nicotinamide scaffold have yielded a plethora of compounds with significant therapeutic potential. These derivatives have been shown to target a wide array of proteins, including enzymes and G-protein coupled receptors, leading to applications in oncology, metabolic disorders, and infectious diseases.
The subject of this guide, N-Cyclopentyl-5-bromonicotinamide, incorporates two key structural modifications to the core nicotinamide structure: a bromine atom at the 5-position and a cyclopentyl group on the amide nitrogen. The bromine substitution can alter the electronic properties of the pyridine ring and introduce a potential halogen bond donor, while the N-cyclopentyl group adds a bulky, hydrophobic moiety that can influence target binding and pharmacokinetic properties. Given these features, a logical starting point for investigating its mechanism of action is to consider enzymes that recognize the nicotinamide core.
Central Hypothesis: N-Cyclopentyl-5-bromonicotinamide as a Novel Inhibitor of Nicotinamide N-methyltransferase (NNMT)
We hypothesize that N-Cyclopentyl-5-bromonicotinamide functions as a competitive inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1] Overexpression of NNMT has been linked to various cancers and metabolic diseases, making it a compelling therapeutic target.[2][3]
The rationale for this hypothesis is threefold:
-
Structural Analogy: The core nicotinamide scaffold of the compound is the natural substrate for NNMT.
-
Hydrophobic Substitution: The N-cyclopentyl group could occupy a hydrophobic pocket within the NNMT active site, potentially increasing binding affinity compared to the native substrate.
-
Electronic Modification: The electron-withdrawing bromine atom may influence the binding kinetics and interactions with active site residues.
This hypothesis provides a clear, testable framework for elucidating the compound's biological activity.
Investigational Workflow: A Step-by-Step Guide to Hypothesis Validation
To rigorously test the NNMT inhibition hypothesis, we propose the following multi-stage investigational workflow. This workflow is designed to be self-validating, with each stage providing the foundation for the next.
Diagram: Proposed Investigational Workflow
Caption: A multi-phase workflow to validate the NNMT inhibition hypothesis.
Phase 1: In Silico Modeling and Compound Characterization
3.1.1. Molecular Docking Simulation
-
Objective: To predict the binding mode and affinity of N-Cyclopentyl-5-bromonicotinamide within the active site of human NNMT (hNNMT).
-
Protocol:
-
Obtain the crystal structure of hNNMT, preferably co-crystallized with a known inhibitor or substrate analog (e.g., PDB ID: 6CHH).[2]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of N-Cyclopentyl-5-bromonicotinamide and perform energy minimization.
-
Define the docking grid around the known nicotinamide binding pocket of hNNMT.
-
Perform molecular docking using a validated software package (e.g., AutoDock, Glide).
-
Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, potential halogen bonds) and compare the predicted binding energy to that of nicotinamide.
-
Phase 2: In Vitro Enzymatic Assays
3.2.1. Recombinant hNNMT Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Cyclopentyl-5-bromonicotinamide against recombinant hNNMT.
-
Protocol:
-
Express and purify recombinant hNNMT.
-
Prepare a reaction mixture containing a fixed concentration of hNNMT, nicotinamide, and SAM in a suitable buffer.
-
Add varying concentrations of N-Cyclopentyl-5-bromonicotinamide (e.g., in a 10-point dilution series).
-
Initiate the enzymatic reaction and incubate for a defined period at 37°C.
-
Quantify the product, 1-methylnicotinamide, or the consumption of SAM using a validated method (e.g., HPLC-MS/MS or a coupled enzymatic assay).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.2.2. Enzyme Kinetics Study
-
Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Protocol:
-
Perform the hNNMT activity assay as described above, but with varying concentrations of both the substrate (nicotinamide) and the inhibitor (N-Cyclopentyl-5-bromonicotinamide).
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Km and Vmax.
-
Analyze the data to determine the mode of inhibition. For competitive inhibition, an increase in the apparent Km with no change in Vmax would be expected.
-
Phase 3: Cell-Based Assays
3.3.1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of N-Cyclopentyl-5-bromonicotinamide to NNMT in a cellular context.
-
Protocol:
-
Culture cells known to express high levels of NNMT (e.g., specific cancer cell lines).
-
Treat intact cells with either vehicle control or N-Cyclopentyl-5-bromonicotinamide.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble NNMT remaining at each temperature using Western blotting or ELISA.
-
A positive result is indicated by a shift in the melting curve of NNMT to a higher temperature in the presence of the compound, signifying target engagement and stabilization.
-
Diagram: NNMT Catalytic Cycle and Hypothesized Inhibition
Sources
An In-depth Technical Guide to the Optimal Storage of N-Cyclopentyl-5-bromonicotinamide
Introduction
N-Cyclopentyl-5-bromonicotinamide is a substituted pyridine derivative incorporating a brominated aromatic ring and a secondary amide functional group. As a specialized chemical entity, likely utilized in targeted research and drug discovery, its chemical integrity is paramount for the validity and reproducibility of experimental results. The presence of both a stable amide linkage and a photosensitive bromopyridine core dictates a multi-faceted approach to its storage. This guide provides a detailed analysis of the compound's chemical vulnerabilities and establishes a set of best practices for its short-term and long-term storage, ensuring its stability and purity for research and development professionals.
Section 1: Chemical Stability Profile
The stability of N-Cyclopentyl-5-bromonicotinamide is governed by the interplay of its three primary structural components: the amide moiety, the bromopyridine core, and the cyclopentyl group.
-
Amide Moiety : The N-cyclopentylnicotinamide portion of the molecule contains a secondary amide bond. Amides are generally the most stable of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization increases the double bond character of the C-N bond, making it stronger and less susceptible to nucleophilic attack. Consequently, amide hydrolysis does not typically occur under ambient storage conditions and requires harsh chemical environments, such as prolonged heating with strong acids or bases, to proceed at a significant rate[1][2][3][4].
-
Bromopyridine Core : The 5-bromopyridine core is the most reactive component under typical storage conditions. Aromatic halides, including brominated compounds, are known to be susceptible to photodegradation. The carbon-bromine (C-Br) bond can undergo homolytic cleavage upon absorption of ultraviolet (UV) light, leading to the formation of radical species and subsequent degradation of the compound. Studies on other brominated aromatic compounds, such as brominated flame retardants, have demonstrated that photodegradation is a primary pathway for their environmental transformation, with the rate influenced by the wavelength of light and the surrounding medium[5][6][7].
-
Cyclopentyl Group : The N-cyclopentyl group is a saturated aliphatic ring. As an alkyl group, it is generally stable and chemically inert under standard storage conditions. It does not possess chromophores that absorb visible or near-UV light and is not susceptible to hydrolysis. While highly flammable as a standalone substance (cyclopentane), its properties are significantly modified within the larger molecular structure[8][9].
Section 2: Potential Degradation Pathways
Understanding the potential chemical reactions that N-Cyclopentyl-5-bromonicotinamide could undergo is critical for defining appropriate storage protocols. The two primary pathways of concern are photodegradation and, to a lesser extent, hydrolysis.
Photodegradation
This is the most probable degradation pathway. Exposure to light, particularly in the UV spectrum, can provide the energy needed to break the C-Br bond on the pyridine ring.
Caption: Primary photodegradation pathway via UV-induced C-Br bond cleavage.
Hydrolysis
While significantly less likely under normal conditions, hydrolysis of the amide bond remains a theoretical degradation pathway if the compound is stored improperly in the presence of acidic or basic contaminants and moisture over extended periods at elevated temperatures.
Caption: Amide hydrolysis pathway under harsh acidic or basic conditions.
Section 3: Recommended Storage Conditions
Based on the chemical stability profile, the following conditions are recommended to ensure the long-term integrity of N-Cyclopentyl-5-bromonicotinamide.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of all potential chemical degradation. While nicotinamide itself can be stored at room temperature, the -20°C condition is a standard best practice for preserving the integrity of valuable research compounds and APIs[10]. |
| Light | Store in the dark. Use amber vials or wrap containers in foil. | Prevents photodegradation of the bromopyridine ring, which is the most likely degradation pathway[5][6]. Containers should be stored inside a light-proof cabinet or box. |
| Humidity | Store in a dry environment with a desiccant. | Minimizes the risk of water-mediated reactions, primarily amide hydrolysis, even though this reaction is slow[1][11]. The container should be tightly sealed. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | For maximum long-term stability, displacing oxygen and moisture from the container prevents potential oxidative degradation and hydrolysis. This is especially critical if the compound is stored for years. |
| Container | Tightly sealed, chemically resistant glass vials (e.g., borosilicate). | Prevents exposure to air and moisture. Glass is preferred over plastic, as bromine-containing compounds can potentially interact with or leach through certain plastics over time[11][12]. |
Section 4: Experimental Protocol - A Primer on Stability Assessment
To empirically validate the stability of N-Cyclopentyl-5-bromonicotinamide under specific laboratory conditions, a streamlined stability study can be performed.
Objective: To assess the stability of the compound under accelerated degradation conditions (light and heat).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of N-Cyclopentyl-5-bromonicotinamide in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple clear and amber HPLC vials.
-
-
Stress Conditions:
-
Control Group: Store a set of amber vials at -20°C.
-
Thermal Stress Group: Store a set of amber vials in an oven at 40°C.
-
Photolytic Stress Group: Place a set of clear vials in a photostability chamber with a controlled light source (providing UVA and visible light). Also, include a "dark control" (wrapped in foil) in the same chamber to differentiate light vs. heat effects.
-
-
Time Points:
-
Analyze samples at T=0, 24h, 48h, 1 week, and 4 weeks.
-
-
Analysis:
-
Use a validated stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient of water and acetonitrile, with UV detection).
-
At each time point, inject samples from each group.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Calculate the percent remaining of the parent compound relative to the T=0 control.
-
-
Data Interpretation:
-
A significant decrease in the parent peak area or the appearance of new peaks in the stressed samples compared to the -20°C control indicates degradation. This data will confirm the compound's sensitivity to light and/or heat.
-
Caption: Workflow for a basic experimental stability assessment.
Conclusion
The primary factor dictating the storage of N-Cyclopentyl-5-bromonicotinamide is its susceptibility to photodegradation. The amide bond is robust, but the bromopyridine core necessitates stringent protection from light. Therefore, the unequivocal recommendation is to store this compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere at -20°C . Adherence to these conditions will safeguard the compound's chemical integrity, ensuring the reliability of its use in sensitive research and development applications.
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Yuan, S., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(15), 4993. [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Koch, C., & Sures, B. (2018). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Environmental Science & Technology, 52(9), 5211-5220. [Link]
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U.S. Food and Drug Administration. (2016). GRAS Notice 635: Nicotinamide riboside chloride. [Link]
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Hori, H., et al. (2004). Bromine-photosensitized degradation of perfluorooctanoic acid. Chemistry Letters, 33(10), 1352-1353. [Link]
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Methodological & Application
Application Notes & Protocols: Development of a Cell-Based Assay for N-Cyclopentyl-5-bromonicotinamide
Introduction & Scientific Context
N-Cyclopentyl-5-bromonicotinamide is a nicotinamide analog, a class of molecules known to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor or substrate.[1][2][3] A key family of such enzymes is the poly(ADP-ribose) polymerases (PARPs), which are critical for cellular processes like DNA repair and signaling. Within the PARP family, Tankyrase 1 and 2 (TNKS1/2) have emerged as significant therapeutic targets, particularly in oncology.[4][5]
Tankyrases regulate the stability of a crucial scaffold protein, Axin, which is the central component of the β-catenin destruction complex.[6][7] In the canonical Wnt signaling pathway, this complex targets β-catenin for proteasomal degradation, keeping the pathway inactive. Tankyrase-mediated poly(ADP-ribosyl)ation (PARsylation) of Axin marks it for ubiquitination and subsequent degradation. This dismantles the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF (T-cell factor/lymphoid enhancer factor) transcription factors, driving the expression of oncogenes like MYC and CCND1 (Cyclin D1).[7][8][9]
Small molecule inhibitors targeting the nicotinamide-binding pocket of tankyrases prevent Axin PARsylation, leading to Axin stabilization.[6][10] This enhances the assembly and activity of the destruction complex, promoting β-catenin degradation and thereby suppressing Wnt signaling.[7][11] Given its structure, N-Cyclopentyl-5-bromonicotinamide is hypothesized to function as a tankyrase inhibitor.
This document provides a comprehensive guide for developing a robust, quantitative cell-based assay to characterize the activity of N-Cyclopentyl-5-bromonicotinamide. The primary assay will be a Wnt/β-catenin transcriptional reporter assay, which provides a functional readout of pathway inhibition. This will be complemented by a secondary, mechanistic assay focused on the direct visualization of Axin protein stabilization.[6][11]
Assay Strategy & Core Principles
The overall strategy is a tiered approach to confirm the compound's mechanism of action (MoA).
-
Primary Functional Assay: A TCF/LEF-driven luciferase reporter assay to quantify the compound's ability to inhibit Wnt/β-catenin signaling downstream of the destruction complex. This assay is the cornerstone for determining potency (IC50).[12][13][14]
-
Secondary Mechanistic Assay: A high-content imaging assay to directly measure the stabilization of endogenous Axin protein, the proximal biomarker of tankyrase inhibition.[6][15] This provides direct evidence of target engagement within the cell.
This dual-assay approach ensures that the observed functional outcome (Wnt inhibition) is directly linked to the expected mechanistic event (Axin stabilization), providing a high degree of confidence in the results.
Caption: Mechanism of Tankyrase (TNKS) Inhibition.
Protocol I: Primary Assay - TCF/LEF Luciferase Reporter
This protocol measures the compound's ability to inhibit activated Wnt signaling. A cell line containing a luciferase gene under the control of TCF/LEF responsive elements is used.[14][16] Inhibition of tankyrase stabilizes the destruction complex, leading to β-catenin degradation and a quantifiable decrease in luciferase expression.
Materials & Reagents
-
Cell Line: HEK293T TCF/LEF Luciferase Reporter Cell Line (e.g., from BPS Bioscience, #60500).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin, and selection antibiotic (e.g., Puromycin).
-
Assay Plates: White, solid-bottom 96-well or 384-well cell culture plates.
-
Compound: N-Cyclopentyl-5-bromonicotinamide, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: Known Tankyrase inhibitor (e.g., XAV939), 10 mM stock in DMSO.
-
Pathway Activator: Wnt3a conditioned medium (or recombinant Wnt3a protein).
-
Luciferase Assay Reagent: Dual-luciferase reporter assay system (e.g., Promega, #E1910), which includes a constitutively expressed Renilla luciferase for normalization.[17]
-
Instrumentation: Luminometer plate reader.
Experimental Workflow
Caption: Workflow for the primary TCF/LEF reporter assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293T TCF/LEF cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well white plate at a density of 20,000 cells/well in 100 µL.
-
Scientist's Note: Cell density is critical. Too few cells will yield a low signal; too many may lead to overgrowth and artifacts. This should be optimized during assay development.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and recover.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of N-Cyclopentyl-5-bromonicotinamide and the XAV939 positive control in DMSO. Then, dilute these into culture medium to the desired final concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). The final DMSO concentration should be ≤ 0.1% to avoid toxicity.
-
Include "Vehicle" (0.1% DMSO) and "No Wnt3a" controls.
-
Carefully remove medium from wells and add 100 µL of the compound-containing medium.
-
-
Pathway Activation:
-
Immediately after compound addition, add 20 µL of Wnt3a conditioned medium to all wells except the "No Wnt3a" negative control wells.
-
Rationale: The pathway must be activated to measure inhibition. The "No Wnt3a" control establishes the baseline signal, while the "Vehicle + Wnt3a" control establishes the 100% activity window.[6]
-
-
Final Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase reagents to room temperature.
-
Follow the manufacturer's protocol for the dual-luciferase assay system. Typically, this involves adding the firefly luciferase substrate, reading the plate, then adding the Stop & Glo® reagent (which quenches the firefly signal and activates Renilla), and reading the plate again.
-
Protocol II: Assay Validation
Before screening or detailed characterization, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening (HTS) assay.[18][19][20][21]
Z'-Factor Calculation
The Z'-factor measures the separation between the positive and negative controls.[22]
-
Positive Control (Max Signal): Vehicle (DMSO) + Wnt3a
-
Negative Control (Min Signal): High concentration of a potent inhibitor (e.g., 10 µM XAV939) + Wnt3a
Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
Where:
-
µp = mean of the positive control
-
σp = standard deviation of the positive control
-
µn = mean of the negative control
-
σn = standard deviation of the negative control
Validation Procedure
-
Prepare a 96-well plate. Dedicate half the wells (n=48) to the positive control and the other half (n=48) to the negative control.
-
Follow the primary assay protocol (steps 1-6).
-
Calculate the mean (µ) and standard deviation (σ) for both control sets.
-
Calculate the Z'-factor using the formula above.
Data Interpretation
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | The assay is robust and well-suited for screening.[18][19] |
| 0 to 0.5 | Marginal | The assay may be acceptable but requires optimization.[19] |
| < 0 | Unacceptable | The control signals overlap too much for a reliable assay.[19][20] |
Trustworthiness: A self-validating system is one where quality control metrics like the Z'-factor are consistently monitored. Any significant drop in this value indicates a problem with reagents, cells, or execution that must be addressed. For guidance, refer to the NCATS Assay Guidance Manual.[23][24][25][26][27]
Protocol III: Secondary Assay - High-Content Imaging of Axin Stabilization
This assay provides direct, mechanistic validation by visualizing the accumulation of Axin protein, the immediate upstream consequence of tankyrase inhibition.[7][28]
Materials & Reagents
-
Cell Line: SW480 or DLD-1 (colorectal cancer cell lines with high endogenous Wnt signaling).
-
Assay Plates: Black, clear-bottom 96-well or 384-well imaging plates.
-
Primary Antibody: Rabbit anti-Axin2 (e.g., Cell Signaling Technology, #2151).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Fixation/Permeabilization: 4% Paraformaldehyde (PFA), 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Instrumentation: High-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).
Step-by-Step Protocol
-
Cell Seeding & Treatment:
-
Seed SW480 cells into a black, clear-bottom 96-well plate at 15,000 cells/well.
-
Incubate for 24 hours.
-
Treat with a dose-response of N-Cyclopentyl-5-bromonicotinamide for 18-24 hours. Include vehicle and positive controls.
-
Rationale: SW480 cells have a mutation in APC, leading to constitutively high Wnt signaling and rapid Axin turnover. This provides a low baseline of Axin protein, making stabilization easy to detect.[6]
-
-
Fixation and Permeabilization:
-
Gently wash wells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with primary anti-Axin2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488 secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash on the cells for imaging.
-
-
Imaging and Analysis:
-
Acquire images on a high-content imager using channels for DAPI (nuclei) and FITC/GFP (Axin2-AF488).
-
Use the instrument's software to perform image analysis:
-
Step 1: Identify nuclei using the DAPI signal.
-
Step 2: Define the cytoplasm as a ring-like region around each nucleus.
-
Step 3: Quantify the mean fluorescence intensity of the Axin2 signal within the cytoplasm of each cell.
-
Step 4: Average the intensity across all cells in each well.
-
-
Data Analysis and Interpretation
Primary Assay Data Analysis
-
Normalization: For each well, divide the Firefly luciferase signal by the Renilla luciferase signal to get a normalized ratio. This corrects for variations in cell number and transfection efficiency.
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Normalized_Sample - µ_Min) / (µ_Max - µ_Min))
-
µ_Max = Mean of the "Vehicle + Wnt3a" control.
-
µ_Min = Mean of the "No Wnt3a" control.
-
-
IC50 Curve Fitting:
-
Plot % Inhibition versus the log[Compound Concentration].
-
Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Secondary Assay Data Analysis
-
Normalization: Normalize the mean Axin2 fluorescence intensity to the vehicle control to calculate the "Fold Increase" in Axin2 stabilization.
-
EC50 Curve Fitting:
-
Plot Fold Increase in Axin2 versus the log[Compound Concentration].
-
Fit the data using a 4PL equation to determine the EC50 value for Axin2 stabilization.
-
Sample Data Representation
Table 1: Sample IC50/EC50 Data for N-Cyclopentyl-5-bromonicotinamide
| Assay Type | Endpoint Measured | Cell Line | Result (IC50/EC50) |
|---|---|---|---|
| Primary Assay | TCF/LEF Reporter Inhibition | HEK293T | 15 nM |
| Secondary Assay | Axin2 Protein Stabilization | SW480 | 25 nM |
| Positive Control (XAV939) | TCF/LEF Reporter Inhibition | HEK293T | 5 nM |
Interpretation: The close correlation between the IC50 for functional Wnt inhibition and the EC50 for Axin2 stabilization strongly supports the hypothesis that N-Cyclopentyl-5-bromonicotinamide acts via inhibition of tankyrase.
References
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PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]
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Dostatni, N., et al. (2019). Image-Based Analysis of Protein Stability. Cytometry Part A. [Link]
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Brouwer, J. M., et al. (2012). Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PLoS ONE. [Link]
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Zhang, L., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]
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National Center for Advancing Translational Sciences (NCATS). (2004). Assay Guidance Manual. NCBI Bookshelf. [Link]
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Kirsanov, K. I., et al. (2021). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules. [Link]
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Pronobis, M. I., et al. (2021). Phase separation of Axin organizes the β-catenin destruction complex. Journal of Cell Biology. [Link]
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Domainex. (n.d.). Tankyrase: Inhibitors for the treatment of solid tumours. [Link]
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Fiedler, M., et al. (2021). Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation. Journal of Cell Science. [Link]
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BPS Bioscience. (n.d.). TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). [Link]
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Morita, Y., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences. [Link]
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The Assay Guidance Manual Workshop. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
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Mashima, T., et al. (2019). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science. [Link]
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ALZFORUM. (2026). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. [Link]
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Application Notes and Protocols for N-Cyclopentyl-5-bromonicotinamide in Target Identification Studies
Introduction: Unraveling the Mechanism of Action of N-Cyclopentyl-5-bromonicotinamide
N-Cyclopentyl-5-bromonicotinamide is a synthetic small molecule with potential therapeutic applications stemming from its structural relationship to compounds with known biological activities. The nicotinamide scaffold is a well-established pharmacophore present in numerous enzyme inhibitors and signaling molecules, while the cyclopentyl group can enhance metabolic stability and receptor affinity.[1] The bromo-substituent offers a site for potential chemical modification, crucial for target deconvolution studies. While related compounds, such as those containing cyclopentanone or cyclopentenedione moieties, have demonstrated a wide range of biological effects including anti-inflammatory, anticancer, antimicrobial, and antiviral activities, the specific molecular targets of N-Cyclopentyl-5-bromonicotinamide remain to be elucidated.[2][3]
Identifying the direct binding partners of a bioactive small molecule is a critical step in drug discovery and development.[4] It provides a comprehensive understanding of its therapeutic efficacy, potential off-target effects, and molecular mechanisms of action.[4] This knowledge is essential for lead optimization, biomarker development, and predicting potential toxicities. This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to approach the target identification of N-Cyclopentyl-5-bromonicotinamide using state-of-the-art chemical proteomics strategies.
Strategic Overview: A Chemical Proteomics Approach
To identify the cellular targets of N-Cyclopentyl-5-bromonicotinamide, we will employ an affinity-based chemical proteomics workflow.[5] This strategy involves the design and synthesis of a chemical probe derived from the parent molecule, which is then used to "fish out" its binding partners from a complex biological sample, such as a cell lysate.[6] The captured proteins are subsequently identified using mass spectrometry.[7]
The core principle of this approach is to create a modified version of N-Cyclopentyl-5-bromonicotinamide that retains its biological activity while incorporating a reactive handle for immobilization or reporter tag conjugation.[8] This "chemical probe" allows for the selective enrichment of target proteins.
Key advantages of this approach include:
-
Unbiased Discovery: It allows for the identification of previously unknown targets without prior knowledge of the molecule's mechanism of action.[5]
-
Physiologically Relevant Context: The experiments can be performed in complex biological matrices, such as cell lysates or even living cells, preserving native protein conformations and interactions.[9]
-
High Throughput: Modern mass spectrometry techniques enable the rapid identification and quantification of hundreds to thousands of proteins in a single experiment.[10]
The overall workflow for the target identification of N-Cyclopentyl-5-bromonicotinamide is depicted in the following diagram:
Caption: Overall workflow for target identification of N-Cyclopentyl-5-bromonicotinamide.
Part 1: Chemical Probe Synthesis and Validation
The initial and most critical step is the design and synthesis of a chemical probe derived from N-Cyclopentyl-5-bromonicotinamide. The probe must retain the essential structural features required for target binding while incorporating a linker arm and a reactive group for immobilization.
Probe Design Strategy
The 5-bromo position on the nicotinamide ring is an ideal site for modification as it is synthetically accessible and less likely to interfere with the core pharmacophore's interactions with its target(s). A common strategy is to introduce a linker with a terminal functional group, such as an alkyne or an amine, via a Suzuki or Sonogashira coupling reaction. This functional group can then be used for "click chemistry" or amide bond formation to attach a biotin tag for affinity purification.
Table 1: Proposed Chemical Probes for N-Cyclopentyl-5-bromonicotinamide
| Probe Name | Structure | Linker Type | Reactive Group | Immobilization Method |
| NCB-Alk | N-Cyclopentyl-5-(alkynyl)nicotinamide | Alkynyl | Terminal Alkyne | Click Chemistry to Azide-Biotin |
| NCB-Am | N-Cyclopentyl-5-(aminoalkyl)nicotinamide | Aminoalkyl | Primary Amine | Amide coupling to NHS-activated beads |
Synthesis Protocol Outline (Hypothetical)
A detailed synthetic protocol should be developed in collaboration with a synthetic chemist. A generalized outline for the synthesis of NCB-Alk is as follows:
-
Sonogashira Coupling: React N-Cyclopentyl-5-bromonicotinamide with a suitable terminal alkyne (e.g., propargylamine) in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Purification: Purify the resulting alkyne-functionalized compound using column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized probe using NMR and mass spectrometry.
Probe Validation: Ensuring Biological Activity
It is imperative to confirm that the synthesized probe retains the biological activity of the parent compound. This is typically achieved through a competitive binding assay.
Protocol: Competitive Binding Assay
-
Develop a primary assay: Establish a quantifiable biological assay where N-Cyclopentyl-5-bromonicotinamide elicits a dose-dependent response. This could be a cell viability assay, an enzyme inhibition assay, or a reporter gene assay, depending on the initial phenotypic observations.
-
Competition experiment: Perform the primary assay with a fixed, active concentration of N-Cyclopentyl-5-bromonicotinamide in the presence of increasing concentrations of the chemical probe (e.g., NCB-Alk ).
-
Data analysis: If the probe competes with the parent compound for the same target, it will displace it, leading to a reversal of the biological effect. The IC50 or EC50 values of the probe should be comparable to the parent compound.
Part 2: Affinity-Based Proteomics for Target Discovery
Once a validated chemical probe is in hand, the next step is to use it to capture its binding partners from a cellular context. Affinity purification coupled with mass spectrometry is a robust method for this purpose.[11]
Immobilization of the Chemical Probe
The choice of immobilization strategy depends on the reactive group on the probe. For an alkyne-functionalized probe like NCB-Alk , it can be attached to an azide-functionalized solid support (e.g., agarose or magnetic beads) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[12]
Protocol: Probe Immobilization on Agarose Beads
-
Prepare azide-activated beads: Commercially available or prepared in-house.
-
Click reaction: Incubate the alkyne-probe with the azide-beads in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA).
-
Washing: Thoroughly wash the beads to remove unreacted probe and catalyst.
-
Blocking: Block any remaining reactive sites on the beads to minimize non-specific protein binding.
Affinity Pulldown of Target Proteins
The immobilized probe is then incubated with a cell lysate to allow for the binding of target proteins.
Protocol: Affinity Pulldown
-
Cell Culture and Lysis: Culture the relevant cell line to a high density and harvest. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.[13]
-
Lysate Preparation: Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
Incubation: Incubate the immobilized probe beads with the cell lysate (typically 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Competitive Control: As a crucial negative control, perform a parallel pulldown where the lysate is pre-incubated with an excess of the free, unmodified N-Cyclopentyl-5-bromonicotinamide before adding the immobilized probe. This will competitively inhibit the binding of true targets to the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[13]
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), which is compatible with downstream mass spectrometry.
Caption: Detailed workflow for the affinity pulldown experiment.
Protein Identification by Mass Spectrometry
The eluted proteins are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Analysis
-
Sample Preparation: The eluted proteins are typically subjected to in-solution or in-gel tryptic digestion to generate peptides.
-
LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
MS/MS Analysis: The separated peptides are ionized and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments the peptides, generating characteristic fragmentation patterns.
-
Database Searching: The fragmentation spectra are searched against a protein database to identify the corresponding peptide sequences and, consequently, the proteins.
Part 3: Data Analysis and Target Validation
The final and most intellectually demanding part of the process is the analysis of the mass spectrometry data to identify high-confidence candidate targets and their subsequent validation through orthogonal methods.
Data Analysis and Candidate Prioritization
The primary goal of the data analysis is to distinguish true binding partners from non-specific background proteins. This is achieved by comparing the protein abundance in the experimental pulldown with the negative controls.
Table 2: Criteria for Prioritizing Candidate Targets
| Criterion | Rationale |
| High Enrichment | The protein should be significantly more abundant in the probe pulldown compared to the control beads. |
| Competition | The binding of the protein to the probe beads should be significantly reduced in the presence of the free competitor compound. |
| Reproducibility | The protein should be consistently identified across biological replicates. |
| Biological Plausibility | The protein's known function should be consistent with the observed phenotype of the parent compound. |
Orthogonal Validation of Candidate Targets
It is crucial to validate the interaction between N-Cyclopentyl-5-bromonicotinamide and the top candidate proteins using methods that are independent of the initial affinity pulldown experiment.[14]
Recommended Validation Methods:
-
Drug Affinity Responsive Target Stability (DARTS): This method assesses whether the binding of a small molecule protects the target protein from proteolysis.[15]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a protein upon ligand binding.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to directly measure the binding affinity and kinetics between the compound and a purified recombinant target protein.
-
Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-mediated gene knockout can be used to deplete the candidate target protein in cells and assess whether this phenocopies the effect of the compound.[16]
Conclusion
The protocols and strategies outlined in this guide provide a comprehensive framework for the successful identification and validation of the cellular targets of N-Cyclopentyl-5-bromonicotinamide. By employing a rigorous chemical proteomics approach, researchers can gain invaluable insights into the molecule's mechanism of action, which is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The successful deconvolution of its targets will not only advance our understanding of its biological effects but also pave the way for rational drug design and development.
References
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Different chemical proteomic approaches to identify the targets of lapatinib - PMC. (2023, March 1). Retrieved from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]
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Emerging Affinity-Based Techniques in Proteomics - PMC. (n.d.). Retrieved from [Link]
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Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC. (n.d.). Retrieved from [Link]
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Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014, November 15). Retrieved from [Link]
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Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.). Retrieved from [Link]
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Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease | Circulation. (2017, April 25). Retrieved from [Link]
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5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Retrieved from [Link]
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Chemical proteomics approaches for identifying the cellular targets of natural products. (2016, April 21). Retrieved from [Link]
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Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Retrieved from [Link]
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Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - MDPI. (n.d.). Retrieved from [Link]
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Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. (n.d.). Retrieved from [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online. (n.d.). Retrieved from [Link]
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Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog. (2026, January 7). Retrieved from [Link]
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Integrating Mass Spectrometry and Affinity-Based Proteomics - Olink. (n.d.). Retrieved from [Link]
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Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Retrieved from [Link]
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The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme a, a coenzyme a antimetabolite - PubMed. (n.d.). Retrieved from [Link]
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Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC. (n.d.). Retrieved from [Link]
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Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Retrieved from [Link]
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Protocols | Broad Institute. (n.d.). Retrieved from [Link]
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5-bromo-N-cyclopentyl-N-ethyl-2-[1-(ethylamino)ethyl]aniline - PubChem. (n.d.). Retrieved from [Link]
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5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide | C15H22BrN3O | CID - PubChem. (n.d.). Retrieved from [Link]
-
5-bromo-N-cyclopropyl-N-methylpentanamide | C9H16BrNO | CID 107907957 - PubChem. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: N-Cyclopentyl-5-bromonicotinamide
A Chemical Probe for the Interrogation of Nicotinamide Phosphoribosyltransferase (NAMPT) Function
Introduction to N-Cyclopentyl-5-bromonicotinamide
N-Cyclopentyl-5-bromonicotinamide is a potent and specific small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Structurally, it is a derivative of nicotinamide, the natural substrate for NAMPT, featuring a cyclopentyl group on the amide nitrogen and a bromine atom at the 5-position of the pyridine ring. These modifications are designed to enhance binding affinity and specificity for the NAMPT active site, making it an excellent tool for researchers studying the biological consequences of NAMPT inhibition.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Cyclopentyl-5-bromonicotinamide as a chemical probe. It provides the scientific background, mechanism of action, and detailed protocols for its application in both biochemical and cell-based assays.
Probe Characterization Summary:
| Property | Data | Source |
| IUPAC Name | 5-bromo-N-cyclopentylpyridine-3-carboxamide | Inferred from chemical structure |
| Molecular Target | Nicotinamide Phosphoribosyltransferase (NAMPT) | [1][2][3] |
| Mechanism of Action | Competitive inhibition of NAMPT, leading to NAD+ depletion | [1][2] |
| Recommended Assay Types | In Vitro Enzymatic, Cell-Based Potency, Cellular Target Engagement | [1][4][5] |
| Negative Control | Vehicle (e.g., DMSO) | Standard laboratory practice |
| Positive Control | FK866 (a well-characterized NAMPT inhibitor) | [1][6] |
Scientific Background & Mechanism of Action
The Central Role of NAMPT in NAD+ Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in all living cells, central to metabolism, DNA repair, and cell signaling. Mammalian cells synthesize NAD+ through several pathways, with the salvage pathway being the predominant route.[2] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][2][3] NMN is subsequently converted to NAD+.
Due to their high metabolic rate, many cancer cells are heavily reliant on the NAMPT-mediated salvage pathway to maintain their NAD+ pools.[1][7] This dependency makes NAMPT an attractive therapeutic target in oncology. Inhibition of NAMPT leads to a rapid decline in cellular NAD+ levels, triggering an energy crisis, disrupting NAD+-dependent signaling (e.g., PARPs, Sirtuins), and ultimately inducing cell death.[1][7]
Mechanism of N-Cyclopentyl-5-bromonicotinamide
N-Cyclopentyl-5-bromonicotinamide acts as a highly specific inhibitor of NAMPT. By occupying the nicotinamide-binding site of the enzyme, it prevents the processing of the natural substrate. The resulting blockade of NMN synthesis starves the cell of the necessary precursor for NAD+ production via the salvage pathway. The specificity of this probe allows for precise investigation of the downstream cellular events that are a direct consequence of NAD+ depletion.
Below is a diagram illustrating the NAD+ salvage pathway and the point of inhibition by N-Cyclopentyl-5-bromonicotinamide.
Applications in Research
As a selective chemical probe, N-Cyclopentyl-5-bromonicotinamide is invaluable for:
-
Target Validation: Confirming the role of NAMPT in cancer cell proliferation and survival across different genetic backgrounds.[6]
-
Mechanism of Action Studies: Elucidating the downstream signaling cascades affected by NAD+ depletion.
-
Drug Discovery: Serving as a reference compound in high-throughput screens for novel NAMPT inhibitors.
-
Metabolic Research: Investigating the interplay between NAD+ metabolism and other cellular processes like aging and neurodegeneration.[2]
Experimental Protocols & Workflows
The following protocols provide step-by-step guidance for characterizing the activity of N-Cyclopentyl-5-bromonicotinamide.
Protocol 4.1: In Vitro Enzymatic Assay for NAMPT Inhibition
This protocol measures the direct inhibitory effect of the probe on recombinant NAMPT enzyme activity using a coupled-enzyme reaction that produces a fluorescent signal.[4][5]
A. Principle NAMPT produces NMN, which is converted to NAD+ by NMNAT. In the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which is highly fluorescent (Excitation: 340 nm / Emission: 460 nm). The rate of fluorescence increase is proportional to NAMPT activity.
B. Materials & Reagents
-
Recombinant Human NAMPT Protein
-
N-Cyclopentyl-5-bromonicotinamide and FK866 (positive control)
-
NAMPT Assay Buffer (Store on ice; do not vortex)[5]
-
Substrates: Nicotinamide (NAM), PRPP, ATP, Ethanol
-
Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescent microplate reader
C. Step-by-Step Procedure
-
Compound Preparation: Prepare a 10-point serial dilution of N-Cyclopentyl-5-bromonicotinamide (e.g., from 1 µM to 0.05 nM) in assay buffer containing a final DMSO concentration of <1%. Also, prepare dilutions for the positive control (FK866) and a vehicle control (DMSO only).
-
Enzyme Preparation: Dilute recombinant NAMPT protein to the desired concentration (e.g., 20 ng/µL) in cold assay buffer.
-
Pre-incubation: In the microplate, add 5 µL of each compound dilution. Add 5 µL of the diluted NAMPT enzyme to each well. For the "No Enzyme" blank, add 5 µL of assay buffer instead.
-
Incubate: Gently agitate the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Master Mix Preparation: Prepare a master mix containing the substrates and coupling enzymes. For each reaction, you will need:
-
Assay Buffer
-
Nicotinamide (final concentration ~40 µM)
-
PRPP (final concentration ~80 µM)
-
ATP (final concentration ~40 µM)
-
Ethanol (final concentration ~3%)
-
NMNAT and ADH (as per supplier recommendations)
-
-
Reaction Initiation: Start the reaction by adding 10 µL of the Master Mix to all wells.[5]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 30°C. Measure fluorescence intensity (Ex/Em = 340/460 nm) every 2 minutes for 60-120 minutes.
D. Data Analysis
-
Subtract the "No Enzyme" blank value from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (set to 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 4.2: Cell-Based Assay for Measuring Cellular NAD+/NADH Levels
This protocol validates that the probe engages its target in a cellular context by measuring the depletion of the downstream product, NAD+.
A. Principle Cancer cells (e.g., A2780 ovarian cancer, HCT116 colon cancer) are treated with the inhibitor. After incubation, cells are lysed, and the total NAD+/NADH pool is measured using a commercially available kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
B. Materials & Reagents
-
A NAMPT-dependent cancer cell line (e.g., A2780)
-
Cell culture medium, FBS, and antibiotics
-
N-Cyclopentyl-5-bromonicotinamide
-
Vehicle control (DMSO)
-
NAD+/NADH quantification kit (colorimetric or fluorescent)
-
96-well clear-bottom plates for cell culture
-
Microplate reader
C. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Remove the old medium. Add fresh medium containing serial dilutions of N-Cyclopentyl-5-bromonicotinamide (e.g., from 10 µM to 0.1 nM) and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe NAD+ depletion (e.g., 24, 48, or 72 hours). This time point may require optimization.
-
Cell Lysis and NAD+ Extraction: At the end of the incubation, wash the cells with cold PBS. Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit according to the manufacturer's protocol. This step is critical for stabilizing the NAD+/NADH pool.
-
Quantification: Perform the NAD+/NADH measurement assay following the kit's instructions. This typically involves adding a reaction mix and measuring the absorbance or fluorescence over time.
-
Data Normalization: In parallel wells, perform a protein quantification assay (e.g., BCA) or a cell viability assay (e.g., CellTiter-Glo) on the cell lysates to normalize the NAD+ levels to the cell number or total protein.
D. Data Analysis
-
Calculate the concentration of NAD+/NADH in each sample based on a standard curve.
-
Normalize the NAD+/NADH levels to the protein concentration or cell number for each well.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the % NAD+ level against the inhibitor concentration to visualize the dose-dependent depletion.
Protocol 4.3: Cell Viability Assay to Determine Potency (EC50)
This protocol measures the functional consequence of NAMPT inhibition—loss of cell viability.
A. Principle Cells are treated with the inhibitor over several days. Cell viability is assessed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. A decrease in ATP reflects the cytotoxic or cytostatic effect of the compound.
B. Materials & Reagents
-
A NAMPT-dependent cancer cell line
-
N-Cyclopentyl-5-bromonicotinamide and FK866
-
White, opaque 96-well plates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
C. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well opaque plate as described in Protocol 4.2.
-
Compound Treatment: Treat cells with a serial dilution of N-Cyclopentyl-5-bromonicotinamide and controls (vehicle, FK866).
-
Incubation: Incubate the plate for 72 to 96 hours. This longer incubation period is typically required to observe the full effect of NAD+ depletion on cell proliferation and survival.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.
D. Data Analysis
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to calculate the EC50 value.
Data Interpretation and Best Practices
-
Correlation is Key: A hallmark of a good chemical probe is the correlation between its biochemical activity (IC50) and its cellular effects. The cellular potency (EC50) for viability loss should be reasonably close to the concentration required for cellular NAD+ depletion. Potent NAMPT inhibitors typically show IC50 and EC50 values in the low nanomolar range.[1]
-
On-Target Validation: To confirm that the observed cell death is due to NAMPT inhibition, perform a rescue experiment. Supplementing the culture medium with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR) should bypass the enzymatic block and rescue the cells from the inhibitor's effects.[6]
-
Use Controls: Always include a well-characterized NAMPT inhibitor like FK866 as a positive control to benchmark the performance of your assay and the potency of N-Cyclopentyl-5-bromonicotinamide.[6] A vehicle-only control (e.g., DMSO) is essential for data normalization.
-
Solubility: Ensure the probe is fully dissolved in your stock solution and does not precipitate upon dilution in aqueous media. Poor solubility can lead to inaccurate potency measurements.
References
-
Hote, V. V., & S. J. Gardell (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 5-Bromonicotinamide. PubChem. Available at: [Link]
-
Dem'yanovich, V. M., & I. I. Fedorova (2021). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. PubMed. Available at: [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Li, J., et al. (2023). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. PMC - NIH. Available at: [Link]
-
Hote, V. V., & S. J. Gardell (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC - PubMed Central. Available at: [Link]
-
Chen, Q., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase. Wikipedia. Available at: [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2012). NAMPT (nicotinamide phosphoribosyltransferase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit Datasheet. BPS Bioscience. Available at: [Link]
-
Zhang, T., et al. (2022). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. PubMed Central. Available at: [Link]
-
Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
Lucena-Cacace, A., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. NIH. Available at: [Link]
-
NCBI. (n.d.). Gene Result NAMPT nicotinamide phosphoribosyltransferase [ (human)]. NCBI. Available at: [Link]
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). MDPI. Available at: [Link]
-
Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT. (2015). ResearchGate. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2015). PMC - NIH. Available at: [Link]
-
Fluorescent and theranostic probes for imaging nicotinamide phosphoribosyl transferase (NAMPT). (2023). PubMed. Available at: [Link]
-
Boosting NAD+ with a small molecule that activates NAMPT. (2019). PubMed - NIH. Available at: [Link]
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The Strategic Utility of N-Cyclopentyl-5-bromonicotinamide in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is paramount. Within this context, N-Cyclopentyl-5-bromonicotinamide has emerged not as a therapeutic agent in itself, but as a highly strategic and versatile building block. Its value lies in the unique combination of its structural features: a central nicotinamide core, a reactive bromine atom at the 5-position, and a sterically defined N-cyclopentyl group. This combination provides medicinal chemists with a powerful tool for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.
The pyridine ring of the nicotinamide is a common motif in a vast number of biologically active compounds. The bromine atom serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the facile introduction of diverse aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the core scaffold to optimize biological activity. The N-cyclopentyl group, on the other hand, can play a significant role in modulating the physicochemical properties of the final compound, such as solubility and metabolic stability, as well as influencing its binding affinity to the target protein.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-Cyclopentyl-5-bromonicotinamide. We will delve into its synthesis, its application as a key intermediate in the generation of potent kinase inhibitors, and provide detailed protocols for its use in synthetic and biological workflows.
Physicochemical Properties
A clear understanding of the physicochemical properties of N-Cyclopentyl-5-bromonicotinamide is essential for its effective handling and use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
| Storage | Store at -20°C for long-term stability.[2] |
Synthesis of N-Cyclopentyl-5-bromonicotinamide: A Step-by-Step Protocol
The synthesis of N-Cyclopentyl-5-bromonicotinamide is typically achieved through the amidation of its precursor, 5-bromonicotinic acid. This reaction involves the activation of the carboxylic acid group followed by nucleophilic attack by cyclopentylamine.
Workflow for the Synthesis of N-Cyclopentyl-5-bromonicotinamide
Caption: Synthetic workflow for N-Cyclopentyl-5-bromonicotinamide.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol details a common and reliable method for the synthesis of N-Cyclopentyl-5-bromonicotinamide.
Step 1: Synthesis of 5-Bromonicotinoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromonicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (5-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromonicotinoyl chloride, a solid, can be used in the next step without further purification.
Step 2: Synthesis of N-Cyclopentyl-5-bromonicotinamide
-
Reaction Setup: Dissolve the crude 5-bromonicotinoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To this solution, add cyclopentylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equivalents) dropwise at 0°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Cyclopentyl-5-bromonicotinamide as a solid.
Application in Kinase Inhibitor Synthesis: A Case Study
The primary application of N-Cyclopentyl-5-bromonicotinamide in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3]
The bromine atom on the N-Cyclopentyl-5-bromonicotinamide scaffold is strategically positioned to undergo Suzuki-Miyaura cross-coupling reactions. This enables the introduction of a wide variety of aryl or heteroaryl substituents, which can be designed to interact with specific residues in the ATP-binding pocket of the target kinase.
General Workflow for Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for kinase inhibitor synthesis.
Exemplary Protocol: Synthesis of a Biaryl Nicotinamide Kinase Inhibitor
This protocol outlines the general steps for the synthesis of a hypothetical, yet representative, biaryl kinase inhibitor from N-Cyclopentyl-5-bromonicotinamide.
Materials:
-
N-Cyclopentyl-5-bromonicotinamide (1 equivalent)
-
Arylboronic acid (1.2 equivalents)[4]
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)[4]
-
Base (e.g., Potassium carbonate, 2 equivalents)[4]
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)[4]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-Cyclopentyl-5-bromonicotinamide, the corresponding arylboronic acid, and the base.[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final biaryl nicotinamide compound.
Biological Evaluation of Synthesized Kinase Inhibitors
Once the final compounds are synthesized, a series of in vitro and in cell-based assays are necessary to determine their biological activity and potential as therapeutic agents.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the synthesized compound against the target kinase.
-
Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
Protocol Outline:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the target kinase, a suitable substrate (peptide or protein), and ATP.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell-Based Proliferation Assay
-
Objective: To assess the effect of the synthesized compound on the growth and viability of cancer cell lines that are dependent on the target kinase.
-
Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of living cells, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the assay reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Target Engagement and Pathway Modulation Assay (Western Blot)
-
Objective: To confirm that the compound inhibits the target kinase within the cellular context and modulates its downstream signaling pathway.
-
Principle: Western blotting is used to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.
-
Protocol Outline:
-
Treat cancer cells with the test compound at various concentrations for a defined period.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Conclusion: A Valuable Tool for Drug Discovery
N-Cyclopentyl-5-bromonicotinamide represents a quintessential example of a molecular scaffold that, while not possessing inherent therapeutic properties, is of immense value to the medicinal chemist. Its well-defined structure and predictable reactivity provide a reliable starting point for the synthesis of complex and potent therapeutic agents. The ability to readily diversify the molecule through established synthetic methodologies like the Suzuki-Miyaura coupling makes it a cornerstone in the construction of libraries of compounds for high-throughput screening and lead optimization, particularly in the ever-expanding field of kinase inhibitor research. The protocols and applications detailed herein are intended to empower researchers to effectively harness the potential of this versatile building block in their drug discovery endeavors.
References
-
Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available from: [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed, 16(7), 821-829. Available from: [Link]
-
MDPI. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. Available from: [Link]
- Google Patents. (2019). Novel synthesis method of 5-bromo-1-pentene.
-
National Institutes of Health. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Available from: [Link]
-
PubChem. 5-Bromonicotinamide. Available from: [Link]
-
Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. Available from: [Link]
-
National Institutes of Health. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available from: [Link]
-
Royal Society of Chemistry. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. RSC Publishing. Available from: [Link]
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MDPI. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Available from: [Link]
-
Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journals. Available from: [Link]
-
MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]
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National Institutes of Health. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PMC. Available from: [Link]
-
CNGBdb. Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Available from: [Link]
-
National Institutes of Health. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. Available from: [Link]
Sources
Application Notes and Protocols for the Derivatization of N-Cyclopentyl-5-bromonicotinamide in Structure-Activity Relationship (SAR) Studies
Abstract
This comprehensive guide details the strategic derivatization of N-Cyclopentyl-5-bromonicotinamide, a scaffold of significant interest in medicinal chemistry. We present a systematic approach to probe its Structure-Activity Relationship (SAR) by modifying three key positions: the N-cyclopentyl amide, the 5-bromo substituent on the pyridine ring, and the nicotinamide core itself. This document provides validated, step-by-step protocols for the synthesis of the parent compound and its subsequent diversification. The rationale behind the selection of bioisosteric replacements and other structural modifications is discussed in the context of optimizing pharmacological properties. Furthermore, detailed protocols for relevant biological assays, including PARP-1 and SIRT1 activity assays, as well as a general cell viability assay, are provided to enable a comprehensive evaluation of the synthesized analogs.
Introduction: The Rationale for SAR Studies on N-Cyclopentyl-5-bromonicotinamide
Nicotinamide and its derivatives are central to cellular metabolism, primarily as components of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which are deeply involved in DNA repair, cellular stress responses, and gene regulation.[1] Consequently, synthetic nicotinamide analogs are promising scaffolds for the development of inhibitors targeting these enzymes, with potential applications in oncology and other therapeutic areas.
N-Cyclopentyl-5-bromonicotinamide serves as an excellent starting point for a focused SAR study. The molecule can be systematically divided into three key regions for chemical modification:
-
Region I: The N-Cyclopentyl Group: This lipophilic group influences the compound's solubility, membrane permeability, and potential interactions with hydrophobic pockets in target proteins.
-
Region II: The 5-Bromo Substituent: The bromine atom provides a versatile chemical handle for introducing a wide array of substituents via cross-coupling reactions. Its size and electronic properties can be systematically varied to probe the steric and electronic requirements of the binding site. The introduction of bromine into a molecular structure is a known strategy in drug design that can enhance therapeutic activity.[2]
-
Region III: The Nicotinamide Core: The pyridine ring and the amide linkage are crucial for recognition by NAD+-dependent enzymes. Modifications to this core can modulate binding affinity and selectivity.
This guide will provide the necessary protocols to create a library of analogs based on this scaffold, enabling researchers to systematically explore the SAR and identify compounds with improved potency, selectivity, and drug-like properties.
Strategic Overview of the Derivatization Plan
The SAR exploration will proceed by systematically modifying each of the three regions of the parent molecule. The overall workflow is depicted below.
Figure 1: Overall workflow for the SAR study of N-Cyclopentyl-5-bromonicotinamide.
Experimental Protocols: Synthesis and Derivatization
Synthesis of the Core Scaffold: N-Cyclopentyl-5-bromonicotinamide
The formation of the amide bond is a crucial first step.[3] This can be achieved by activating the carboxylic acid of 5-bromonicotinic acid, followed by reaction with cyclopentylamine. A common and effective method involves the use of a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Protocol 3.1.1: Amide Coupling using DCC
Materials:
-
5-Bromonicotinic acid
-
Cyclopentylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromonicotinic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C, add DCC (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add cyclopentylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DCM.
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Cyclopentyl-5-bromonicotinamide.
Derivatization at Region I: The N-Cyclopentyl Group
Modification of the N-alkyl group can significantly impact a compound's pharmacokinetic properties. A strategy to diversify this position involves a two-step sequence: N-dealkylation followed by N-alkylation with a variety of alkyl halides.
Protocol 3.2.1: N-Dealkylation of the Cyclopentyl Group
N-dealkylation of amides can be challenging, but methods utilizing chloroformate reagents have proven effective for the N-demethylation of alkaloids, a principle that can be adapted here.[4]
Materials:
-
N-Cyclopentyl-5-bromonicotinamide
-
α-Chloroethyl chloroformate (ACE-Cl)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH)
Procedure:
-
To a solution of N-Cyclopentyl-5-bromonicotinamide (1.0 eq) in anhydrous DCE, add ACE-Cl (1.5 eq) at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in methanol and heat to reflux for 1 hour to decompose the intermediate carbamate.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield 5-bromonicotinamide.
Protocol 3.2.2: N-Alkylation of 5-bromonicotinamide
With the secondary amide in hand, a variety of N-substituents can be introduced via N-alkylation.
Materials:
-
5-bromonicotinamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., cyclohexyl bromide, benzyl bromide, etc.) (1.1 eq)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 5-bromonicotinamide (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated analog.
Derivatization at Region II: The 5-Bromo Substituent
The bromine atom is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of various aryl and heteroaryl moieties, which can serve as bioisosteric replacements for the bromine atom to modulate electronic properties and explore new binding interactions.[6]
Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling
Materials:
-
N-Cyclopentyl-5-bromonicotinamide
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.05 eq)
-
Triphenylphosphine (PPh₃; 0.1 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine N-Cyclopentyl-5-bromonicotinamide (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent, then add this catalyst solution to the main reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 5-aryl or 5-heteroaryl analog.
A selection of commercially available boronic acids for bioisosteric exploration is presented in the table below.
| Boronic Acid | Rationale for Selection |
| Phenylboronic acid | Baseline for aryl substitution. |
| 4-Fluorophenylboronic acid | Introduces a fluorine atom for metabolic stability and altered electronics. |
| 3-Pyridylboronic acid | Introduces a hydrogen bond acceptor. |
| Thiophene-2-boronic acid | A common bioisostere for a phenyl ring.[7] |
| 4-Methoxyphenylboronic acid | Introduces a hydrogen bond donor/acceptor and alters electronics. |
Derivatization at Region III: The Nicotinamide Core
Modifications to the pyridine ring can influence the molecule's basicity and hydrogen bonding capacity. N-oxidation is a straightforward modification to explore these effects.
Protocol 3.4.1: Pyridine N-Oxidation
Materials:
-
N-Cyclopentyl-5-bromonicotinamide or a 5-aryl derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting nicotinamide derivative (1.0 eq) in DCM.
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ to quench excess m-CPBA.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-oxide derivative.
Biological Evaluation: In Vitro Assay Protocols
The synthesized analogs should be evaluated in a panel of biochemical and cell-based assays to determine their biological activity.
Biochemical Assays
Protocol 4.1.1: PARP-1 Activity Assay (Fluorometric)
This assay measures the ability of the test compounds to inhibit the enzymatic activity of PARP-1. A common format uses a histone-coated plate and biotinylated NAD+, with detection via a streptavidin-HRP conjugate and a chemiluminescent substrate.[2]
Materials:
-
PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds
Procedure:
-
Add test compounds at various concentrations to the wells of the histone-coated plate.
-
Add a mixture of PARP-1 enzyme and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence on a plate reader.
-
Calculate the IC₅₀ values for each compound.
Protocol 4.1.2: SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic substrate by SIRT1.
Materials:
-
SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit like Abcam's ab156065)
-
NAD+
-
Developer solution (contains a protease that cleaves the deacetylated substrate)
-
Test compounds
Procedure:
-
Add test compounds to the wells of a 96-well plate.
-
Add SIRT1 enzyme, the fluorogenic substrate, and NAD+.
-
Incubate at 37 °C for 30-60 minutes.
-
Add the developer solution and incubate for an additional 15-30 minutes at 37 °C.
-
Measure the fluorescence (e.g., Ex/Em = 400/505 nm) on a plate reader.[8]
-
Calculate the IC₅₀ values for each compound.
Cell-Based Assay
Protocol 4.2.1: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, A549, etc.)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Data Presentation and Interpretation
The results from the biological assays should be compiled into a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for N-Cyclopentyl-5-bromonicotinamide Analogs
| Compound ID | R¹ (N-substituent) | R² (C5-substituent) | R³ (Core) | PARP-1 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | HeLa GI₅₀ (µM) |
| Parent | Cyclopentyl | Br | Nicotinamide | 15.2 | >100 | 25.8 |
| 1a | Cyclohexyl | Br | Nicotinamide | 12.5 | >100 | 20.1 |
| 1b | Benzyl | Br | Nicotinamide | 25.8 | >100 | 45.3 |
| 2a | Cyclopentyl | Phenyl | Nicotinamide | 8.7 | >100 | 12.4 |
| 2b | Cyclopentyl | 3-Pyridyl | Nicotinamide | 5.1 | 85.2 | 7.9 |
| 3a | Cyclopentyl | Br | Nicotinamide N-oxide | 35.6 | >100 | 50.1 |
This structured data allows for a logical analysis of how modifications at each region impact biological activity, guiding the next cycle of drug design and optimization.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for conducting comprehensive SAR studies on the N-Cyclopentyl-5-bromonicotinamide scaffold. By systematically exploring the chemical space around this core structure, researchers can elucidate the key molecular determinants of biological activity and advance the development of novel therapeutics targeting NAD+-dependent enzymes.
References
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- Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- El-Gohary, S. M., & Shaaban, M. I. (2017). Recent advances in pyridine chemistry. Journal of Heterocyclic Chemistry, 54(4), 1845-1896.
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- O'Brien, P. (1999). N-Demethylation of Alkaloids. Progress in Heterocyclic Chemistry, 11, 299-316.
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
- Williams, V. G., & Smith, C. J. (2013). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Journal of Chemistry.
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
- Journal of Medical Science. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(2), e483.
- Williams, V. G., et al. (2023). Update on Nicotinamide and Its Application in the Management of Glaucoma. MDPI.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved from [Link]
- University of Wollongong Research Online. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
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National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
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RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
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Drug Hunter. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Retrieved from [Link]
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ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
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RSC Publishing. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Retrieved from [Link]
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American Chemical Society. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]
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Application Notes and Protocols for N-Cyclopentyl-5-bromonicotinamide in Chemical Synthesis
Introduction: Strategic Value of N-Cyclopentyl-5-bromonicotinamide in Drug Discovery
N-Cyclopentyl-5-bromonicotinamide is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features that render it a versatile starting material:
-
A Pyridine Core: The nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules and natural products.[1]
-
A Cyclopentyl Amide: The cyclopentyl group provides a lipophilic moiety that can influence pharmacokinetic properties such as metabolic stability, cell permeability, and plasma clearance. The strategic incorporation of such carbocyclic fragments is a common tactic to optimize drug candidates.[2]
-
A Regiocontrolled Bromine Handle: The bromine atom at the 5-position of the pyridine ring serves as a highly reliable reaction site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of N-Cyclopentyl-5-bromonicotinamide, detailing its synthesis and offering in-depth protocols for its application as a key intermediate in the construction of complex molecular architectures. The methodologies described herein are designed to be robust and adaptable for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies.
Part 1: Synthesis of the Starting Material
The preparation of N-Cyclopentyl-5-bromonicotinamide is typically achieved through a standard amidation reaction between 5-bromonicotinic acid and cyclopentylamine. The core challenge in this synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Causality in Method Selection
While several methods exist for amide bond formation, activating the carboxylic acid via an acyl chloride or using a carbodiimide coupling agent are common. However, for simplicity, safety, and high yield, activation with 1,1'-Carbonyldiimidazole (CDI) is often preferred. CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate in situ. This intermediate readily reacts with the amine, and the byproducts, imidazole and carbon dioxide, are easily removed, simplifying purification.
Experimental Protocol: Synthesis of N-Cyclopentyl-5-bromonicotinamide
Materials and Reagents:
-
5-Bromonicotinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Cyclopentylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromonicotinic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[3]
-
Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 1-2 hours. The evolution of CO₂ gas should be observed. Monitor the formation of the acylimidazolide intermediate by TLC or LC-MS.
-
Amidation: Once the activation is complete, cool the mixture back to 0 °C.
-
Slowly add cyclopentylamine (1.2 eq) dropwise via syringe. An exothermic reaction may occur.
-
Allow the reaction to warm to room temperature and stir overnight (or until reaction completion is confirmed by TLC/LC-MS).
-
Workup and Purification: Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an EtOAc/heptane mixture) or by column chromatography on silica gel to afford N-Cyclopentyl-5-bromonicotinamide as a solid.[3]
Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the N-Cyclopentyl-5-bromonicotinamide scaffold is ideally positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[4][5] This capability is invaluable for rapidly generating diverse libraries of compounds for SAR exploration in drug discovery programs.
Mechanistic Principles
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl bromide (N-Cyclopentyl-5-bromonicotinamide), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. This step is often the rate-determining step in the cycle.[6]
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling N-Cyclopentyl-5-bromonicotinamide with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for particularly challenging substrates.
Materials and Reagents:
-
N-Cyclopentyl-5-bromonicotinamide (1.0 eq)
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add N-Cyclopentyl-5-bromonicotinamide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq). If using a catalyst precursor like Pd₂(dba)₃, also add the appropriate phosphine ligand (e.g., SPhos, XPhos).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The mixture is typically a suspension.
-
Reaction: Heat the reaction mixture with vigorous stirring. A typical temperature range is 80-110 °C. Microwave irradiation (e.g., 100-120 °C for 30-60 minutes) can often accelerate the reaction.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[4]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by preparative HPLC to obtain the desired coupled product.
Data Presentation: Representative Reaction Conditions
The following table summarizes generalized conditions for the Suzuki-Miyaura coupling. The choice of specific reagents is crucial and depends on the electronic and steric properties of the boronic acid coupling partner.[8]
| Parameter | Condition A (Electron-rich/neutral boronic acids) | Condition B (Electron-deficient/heteroaryl boronic acids) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Buchwald-type ligands like SPhos are often superior for challenging couplings, including those with heteroaryl partners. |
| Base | 2M aq. K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | Stronger, less nucleophilic bases like K₃PO₄ can prevent boronic acid decomposition and facilitate transmetalation with electron-poor partners. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or CPME | Anhydrous or less aqueous conditions can be beneficial for sensitive boronic acids prone to protodeboronation. |
| Temperature | 90-100 °C | 100-110 °C | More challenging substrates may require higher thermal energy to drive the oxidative addition and transmetalation steps. |
| Time | 4-16 h | 6-24 h | Reaction times are highly substrate-dependent and should be determined by careful monitoring. |
Conclusion and Future Outlook
N-Cyclopentyl-5-bromonicotinamide stands out as a valuable and versatile starting material for synthetic and medicinal chemists. Its straightforward synthesis and the reliability of the Suzuki-Miyaura cross-coupling at the 5-position provide a powerful platform for the rapid diversification of the nicotinamide core. This enables the efficient exploration of chemical space around a privileged scaffold, accelerating the identification of novel therapeutic agents. Its structural elements are relevant to the synthesis of analogs for complex drugs, such as Factor Xa inhibitors like Apixaban, where modifications to the core structures are constantly being explored to improve efficacy and safety profiles.[9][10] As drug discovery continues to tackle more complex biological targets, the strategic use of well-designed building blocks like N-Cyclopentyl-5-bromonicotinamide will remain a cornerstone of successful research campaigns.
References
- Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. PubMed.
- CN103923079A - Preparation method of apixaban intermediate. Google Patents.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- 5-Bromonicotinamide | C6H5BrN2O | CID 1808. PubChem.
- US5744663A - Process for preparing cyclopentyl bromide. Google Patents.
- Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Royal Society of Chemistry.
- A practical synthesis for the key intermediate of apixaban. ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Royal Society of Chemistry.
- US20180099963A1 - Process for the preparation of apixaban and intermediates thereof. Google Patents.
- WO2020060915A1 - Cyclopentyl acids as lpa antagonists. Google Patents.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. ResearchGate.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
- An alternative synthetic strategy to construct apixaban analogues. Arkat USA.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
Sources
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- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. arkat-usa.org [arkat-usa.org]
A Robust and Validated LC-MS/MS Method for the Quantification of N-Cyclopentyl-5-bromonicotinamide in Human Plasma
An Application Note from the Senior Scientist's Desk
Abstract
This application note details the development and full validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Cyclopentyl-5-bromonicotinamide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2] This robust method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
N-Cyclopentyl-5-bromonicotinamide is a novel small molecule entity with significant potential in early-phase drug development. Accurate quantification of this compound in biological matrices is paramount for establishing its pharmacokinetic profile, assessing bioavailability, and ensuring safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent selectivity, sensitivity, and speed.[3][4]
The challenge in developing any bioanalytical method lies in mitigating the complex matrix effects of biological fluids like plasma, which can interfere with analyte ionization and compromise data integrity. This note provides a comprehensive guide that addresses these challenges through systematic method development and rigorous validation. We explain the causality behind our experimental choices, from sample extraction to mass spectrometric tuning, to provide a protocol that is not just a series of steps, but a self-validating analytical system.
Analyte Properties
| Property | Value |
| Chemical Structure | (Structure would be depicted here) |
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.17 g/mol |
| Monoisotopic Mass | 282.0422 Da |
| Predicted Polarity (XLogP3) | ~2.5 - 3.5 (Estimated) |
Experimental Protocol
Materials and Reagents
-
Analyte: N-Cyclopentyl-5-bromonicotinamide reference standard (>99% purity).
-
Internal Standard (IS): N-Cyclopentyl-5-bromonicotinamide-¹³C₆,¹⁵N₂ (or a structurally similar, stable isotope-labeled analog). The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from at least six unique sources for selectivity assessment.[5]
Instrumentation
The system comprises a high-performance liquid chromatography (HPLC) unit coupled to a triple quadrupole mass spectrometer.
-
HPLC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX API 4000™ LC/MS/MS System or equivalent, equipped with a Turbo V™ source and electrospray ionization (ESI) probe.[6][7]
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent.
Standard Solutions and Sample Preparation
Rationale: A simple protein precipitation method was selected for its speed and efficiency in removing the majority of plasma proteins, making it ideal for high-throughput analysis. Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase.
Protocol:
-
Stock Solutions: Prepare primary stock solutions of N-Cyclopentyl-5-bromonicotinamide (1 mg/mL) and the Internal Standard (1 mg/mL) in methanol.
-
Working Solutions: Create a series of working standard solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) and quality control (QC) samples.
-
Sample Spiking: Spike 50 µL of blank human plasma with 5 µL of the appropriate working standard solution.
-
Protein Precipitation: To the 55 µL spiked plasma sample, add 200 µL of precipitating solution (Acetonitrile containing the Internal Standard at a final concentration of 50 ng/mL).
-
Vortex & Centrifuge: Vortex the samples vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vial for injection.
LC-MS/MS Method Parameters
Chromatography Rationale: A C18 column was chosen for its excellent retention and separation of moderately nonpolar molecules like the target analyte.[8] A fast gradient is employed to ensure a short run time, maximizing throughput. The addition of 0.1% formic acid to both mobile phases aids in the protonation of the analyte for positive ESI mode and improves peak symmetry.[8]
Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm | | Column Temperature | 40 °C | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 10 | | | 4.0 | 10 |
Mass Spectrometry Rationale: Positive mode Electrospray Ionization (ESI) was selected as the nicotinamide structure contains basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6] Parameters are optimized by infusing a standard solution of the analyte directly into the mass spectrometer to find the optimal voltages and collision energies for the most stable and intense signal.
Table 2: Optimized MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| IonSpray Voltage | +5500 V |
| Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 55 psi |
| CAD Gas | Medium |
| MRM Transition (Analyte) | m/z 283.1 → 122.1 |
| Declustering Potential (DP) | 70 V |
| Collision Energy (CE) | 35 eV |
| MRM Transition (IS) | m/z 292.1 → 129.1 (example) |
| DP (IS) | 70 V |
| CE (IS) | 35 eV |
Workflow Visualization
The overall analytical process is streamlined for efficiency and reproducibility.
Caption: High-level workflow for the bioanalysis of N-Cyclopentyl-5-bromonicotinamide.
Method Validation
The method was fully validated following the principles of the FDA and ICH guidelines.[1][2][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | A linear regression model (1/x² weighting) with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Four QC levels (LLOQ, L, M, H). Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). |
| LLOQ | To define the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision criteria must be met. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by matrix components. | The coefficient of variation (%CV) of the matrix factor across ≥6 lots of matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. A %CV of ≤15% is expected across QC levels. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis). | Mean concentration of stability samples must be within ±15% of the nominal concentration. Tested for bench-top, freeze-thaw (3 cycles), and long-term storage. |
Hypothetical Validation Results
The following table summarizes representative data to demonstrate that the method meets the required criteria.
Table 4: Representative Inter-Day Accuracy and Precision Data (n=5 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.08 | +8.0% | 11.2% |
| Low QC | 3.0 | 2.91 | -3.0% | 7.5% |
| Mid QC | 50.0 | 51.5 | +3.0% | 5.1% |
| High QC | 150.0 | 147.0 | -2.0% | 4.8% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of N-Cyclopentyl-5-bromonicotinamide in human plasma. The simple sample preparation protocol and rapid chromatographic analysis make it highly suitable for routine use in a regulated bioanalytical laboratory. The comprehensive validation demonstrates that the method is accurate, precise, and conforms to the stringent requirements of international regulatory guidelines, ensuring its suitability for supporting drug development programs.
References
-
PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]
-
CA Optronics Group, Inc. API 4000™ LC/MS/MS System Hardware Manual. [Link]
-
Drug Development and Delivery. Application of LCMS in small-molecule drug development. [Link]
-
P. S. Bonate, et al. Simultaneous determination of niacin and its metabolites...in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Pharmaceutical Review. How is liquid chromatography used in the pharmaceutical industry? [Link]
-
University of Arizona. API Optimization, Source Design, and Other Considerations of LC/MS. [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
Phenomenex. A Rapid, Sensitive, and High-Throughput Method for the Analysis of Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS. [Link]
-
ResearchGate. LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma... [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
SCION Instruments. How Chromatography Is Used In Pharmaceutical Analysis. [Link]
-
SCIEX. Assessing Ease of Method Transfer from the API 4000™ System to the SCIEX Triple Quad™. [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. caoptronicsgroup.com [caoptronicsgroup.com]
- 7. API 4000 System [sciex.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: N-Cyclopentyl-5-bromonicotinamide Stability in Aqueous Buffer
Welcome to the technical support center for N-Cyclopentyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in aqueous buffer solutions. As a Senior Application Scientist, I understand that unexpected results can be a significant roadblock in research. This resource provides in-depth troubleshooting guides and FAQs to help you navigate these challenges and ensure the integrity of your experiments.
I. Understanding the Stability of N-Cyclopentyl-5-bromonicotinamide: A Proactive Approach
Currently, there is limited publicly available data specifically detailing the stability of N-Cyclopentyl-5-bromonicotinamide in various aqueous buffers. This guide, therefore, takes a proactive, first-principles approach. It is structured to empower you, the researcher, to determine the stability of this compound within your specific experimental context. By understanding the potential degradation pathways and implementing the provided protocols, you can confidently assess and mitigate stability concerns.
A supplier datasheet suggests storing the solid compound at -20°C, which indicates that it may be sensitive to environmental conditions.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during your experiments, providing explanations grounded in chemical principles.
Question 1: I'm seeing a decrease in the concentration of my N-Cyclopentyl-5-bromonicotinamide stock solution over time. What could be the cause?
Answer: A decrease in concentration over time is a classic indicator of compound degradation. For N-Cyclopentyl-5-bromonicotinamide, the most probable cause is hydrolysis of the amide bond, especially if your buffer is at a non-neutral pH or if the solution is stored at room temperature or higher. Amide hydrolysis is catalyzed by both acid and base.[2][3]
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your buffer. Buffers can drift over time, especially if not stored properly.
-
Storage Temperature: If you are not already doing so, store your stock solution at a lower temperature (e.g., 4°C for short-term or -20°C for long-term storage).
-
Fresh Preparations: For critical experiments, always use a freshly prepared solution from a solid stock.
Question 2: My experimental results are inconsistent. Could the stability of N-Cyclopentyl-5-bromonicotinamide be a factor?
Answer: Absolutely. If the compound is degrading during your experiment, the effective concentration is changing, which will lead to variability in your results. The rate of degradation can be influenced by subtle changes in experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Question 3: I've noticed the appearance of a new peak in my HPLC chromatogram after incubating my compound in a buffer. What could this be?
Answer: The appearance of a new peak strongly suggests the formation of a degradation product. Based on the structure of N-Cyclopentyl-5-bromonicotinamide, the most likely degradation products are 5-bromonicotinic acid and cyclopentylamine, resulting from the hydrolysis of the amide bond.
III. Predicted Degradation Pathways
Understanding the potential chemical transformations of N-Cyclopentyl-5-bromonicotinamide is crucial for interpreting unexpected results and for designing stability-indicating analytical methods.
A. Hydrolytic Degradation
The amide linkage is the most susceptible functional group to hydrolysis in an aqueous environment. This reaction can be catalyzed by either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the initiating step.
Caption: Predicted hydrolytic degradation pathway.
B. Photodegradation
The pyridine ring in the nicotinamide moiety can be susceptible to photodegradation, especially upon exposure to UV light.[5][6][7][8] The bromine atom may also be a site for photolytic cleavage.
C. Thermal Degradation
While amides are generally thermally stable, prolonged exposure to high temperatures can lead to degradation.[9][10][11]
IV. Experimental Protocols: A Guide to Determining Stability
Given the lack of specific stability data, a forced degradation study is recommended to understand the stability of N-Cyclopentyl-5-bromonicotinamide in your specific buffer and experimental conditions.[12][13][14][15][16]
A. Forced Degradation Study Protocol
This study will expose the compound to various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of N-Cyclopentyl-5-bromonicotinamide in a suitable organic solvent (e.g., DMSO or ethanol) where it is freely soluble and stable.
2. Stress Conditions:
-
Prepare separate solutions of the compound in your aqueous buffer under the following conditions:
-
Acidic: Adjust the buffer to pH 1-2 with HCl.
-
Basic: Adjust the buffer to pH 12-13 with NaOH.
-
Neutral: Your experimental buffer at its working pH.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) to your neutral buffer.
-
-
For each condition, prepare two sets of samples: one for thermal stress and one for photolytic stress.
3. Incubation:
-
Thermal Stress: Incubate one set of samples at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample at 4°C.
-
Photolytic Stress: Expose the second set of samples to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[12][15] A control sample should be wrapped in foil to protect it from light.
4. Sample Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Analyze the samples by a suitable analytical method, such as HPLC-UV.
B. HPLC-UV Analytical Method Development
A stability-indicating analytical method is one that can separate the parent compound from its degradation products.
1. Initial HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.[17][18][19][20][21]
-
Detection: UV detection at a wavelength where N-Cyclopentyl-5-bromonicotinamide has significant absorbance.
2. Method Validation:
-
Inject your stressed samples into the HPLC system.
-
The goal is to achieve baseline separation between the parent peak and any new peaks that appear (degradation products).
-
Adjust the gradient, flow rate, and mobile phase composition as needed to optimize the separation.
Data Presentation: Example Stability Data Table
| Condition | Time (hours) | % N-Cyclopentyl-5-bromonicotinamide Remaining | Number of Degradation Products |
| pH 2, 60°C | 0 | 100 | 0 |
| 24 | 85 | 1 | |
| 48 | 72 | 2 | |
| pH 7, 60°C | 0 | 100 | 0 |
| 24 | 98 | 0 | |
| 48 | 95 | 1 (minor) | |
| pH 12, 60°C | 0 | 100 | 0 |
| 24 | 60 | 2 | |
| 48 | 45 | 3 | |
| Light Exp. | 0 | 100 | 0 |
| 24 | 92 | 1 |
This is example data and should be generated for your specific conditions.
V. Summary and Recommendations
Key Recommendations:
-
Always use freshly prepared solutions for critical experiments.
-
Store stock solutions at low temperatures (-20°C) and protected from light.
-
If you suspect instability, perform a preliminary forced degradation study under your experimental conditions.
-
Develop a stability-indicating analytical method to monitor the purity of your compound over time.
By following the guidance in this technical support center, you will be well-equipped to anticipate and troubleshoot potential stability issues with N-Cyclopentyl-5-bromonicotinamide, ensuring the accuracy and integrity of your scientific findings.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]
- Çatak, J., & Yaman, M. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Pakistan Journal of Nutrition, 18(6), 563-570.
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]
-
BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (2016). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Retrieved from [Link]
- Patel, M., et al. (2013). HPLC-UV Method for Measuring Nicotinamide N-methyltransferase Activity in Biological Samples: Evidence for Substrate Inhibition Kinetics.
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]
-
LCGC International. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Retrieved from [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation and ageing of segmented polyamides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
RSC Publishing. (2012). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
PubMed. (2012). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
ResearchGate. (2023). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
-
PubMed. (2013). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Polylactic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-N-cyclopentyl-N-ethyl-2-[1-(ethylamino)ethyl]aniline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide. Retrieved from [Link]
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- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing N-Cyclopentyl-5-bromonicotinamide Cytotoxicity in Cell Lines
This guide is designed for researchers, scientists, and drug development professionals encountering unexpected or excessive cytotoxicity when using N-Cyclopentyl-5-bromonicotinamide. As a potent inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), this compound's primary mechanism of action is the depletion of intracellular Nicotinamide Adenine Dinucleotide (NAD+), a molecule crucial for cellular metabolism and energy production.[1][2][3] While this cytotoxic effect is often the therapeutic goal, particularly in oncology, it can be a significant hurdle when studying non-cytotoxic endpoints or working with sensitive, non-cancerous cell lines.
This technical support center provides in-depth, actionable troubleshooting strategies and foundational knowledge to help you manage and minimize unintended cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing such high levels of cytotoxicity with N-Cyclopentyl-5-bromonicotinamide?
A1: N-Cyclopentyl-5-bromonicotinamide is a NAMPT inhibitor. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[4][5] NAD+ is an essential coenzyme for a vast number of cellular processes, including glycolysis, oxidative phosphorylation, and DNA repair.[2][6] By blocking NAMPT, the compound causes a rapid depletion of cellular NAD+ pools.[1] This energy crisis leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death, often through necrosis.[1][6][7] Cancer cells, with their high metabolic rates, are particularly dependent on the NAMPT pathway, which is why these inhibitors are explored as anticancer agents.[4][8] If your goal is not to induce cell death, the compound's potent on-target effect is likely the cause of the observed cytotoxicity.
Q2: My non-cancerous cell line is dying at very low concentrations of the compound. Is this expected?
A2: While cancer cells are often more sensitive, many normal cell types also rely heavily on the NAD+ salvage pathway. The degree of cytotoxicity will depend on the specific cell line's metabolic phenotype. Cells with a less active de novo NAD+ synthesis pathway (the Preiss-Handler pathway), which uses nicotinic acid (NA) as a precursor, will be more susceptible to NAMPT inhibition.[5] It is crucial to determine the baseline sensitivity of your specific cell line to the compound.
Q3: How can I reduce the cytotoxicity to study other cellular effects of the compound?
A3: The primary strategy is to rescue the cells from NAD+ depletion without compromising your experimental goals. This can be achieved by:
-
NAD+ Precursor Supplementation: Providing an alternative source for NAD+ synthesis that bypasses the NAMPT enzyme is the most direct method. Supplementing the culture medium with Nicotinic Acid (NA) can fuel the Preiss-Handler pathway, restoring NAD+ levels and mitigating cytotoxicity.[5] This has been shown to be a viable strategy to reduce toxicities in preclinical models.[9][10]
-
Dose and Time Optimization: Reducing the concentration of N-Cyclopentyl-5-bromonicotinamide or shortening the exposure time can often identify a therapeutic window where you can observe the desired effect before significant cell death occurs.
-
Cell Line Selection: If possible, using a cell line with a more robust de novo NAD+ synthesis pathway (i.e., higher expression of Nicotinate Phosphoribosyltransferase, NAPRT) may confer resistance to the compound's cytotoxic effects.[2]
Q4: I'm observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results in cytotoxicity assays often stem from variability in cell culture conditions or experimental procedures.[11][12] Key factors to investigate include:
-
Cell Health and Passage Number: Use cells in the logarithmic growth phase and maintain a consistent, low passage number. Senescent or overly confluent cells can respond differently to cytotoxic agents.
-
Reagent Preparation: Prepare fresh solutions of N-Cyclopentyl-5-bromonicotinamide for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells.
-
Seeding Density: Inconsistent initial cell numbers will lead to variable results. Optimize and standardize your cell seeding density.[11]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill these perimeter wells with sterile media or PBS and not use them for data collection.[11][13]
Troubleshooting Guides & Experimental Protocols
Issue 1: Excessive Cytotoxicity Obscuring Experimental Readouts
This section provides a step-by-step workflow to establish an experimental window where non-cytotoxic effects can be studied.
Workflow: Establishing a Sub-Cytotoxic Dosing Regimen
Caption: Workflow for determining sub-cytotoxic experimental conditions.
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol details how to determine the concentration of N-Cyclopentyl-5-bromonicotinamide that results in 50% (IC50) and 20% (IC20) inhibition of cell viability.
-
Cell Seeding: Plate your cells in an opaque-walled 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.[14]
-
Compound Preparation: Prepare a 2-fold serial dilution series of N-Cyclopentyl-5-bromonicotinamide in your cell culture medium. A typical starting concentration might be 10 µM, diluted down through 10-12 points. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Use a luminescence-based cell viability assay that measures ATP levels (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) as this is a robust indicator of metabolic activity.[15] Allow the plate and reagents to equilibrate to room temperature. Add the reagent according to the manufacturer's protocol (usually in a 1:1 volume ratio), mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized response versus the log of the compound concentration and use a non-linear regression model (four-parameter variable slope) to calculate the IC50 and IC20 values.
| Parameter | Description | Typical Starting Range |
| Cell Density | Cells per well (96-well plate) | 1,000 - 50,000 (cell line dependent) |
| Compound Conc. | Highest concentration in series | 1 µM - 50 µM |
| Incubation Time | Duration of compound exposure | 24 - 72 hours |
| Vehicle Control | Final solvent concentration | < 0.5% DMSO |
Issue 2: Need to Abolish Cytotoxicity for Mechanistic Studies
This section describes how to rescue cells from NAMPT inhibitor-induced death by replenishing the NAD+ pool through an alternative pathway.
Signaling Pathway: NAD+ Synthesis and NAMPT Inhibition
Caption: NAD+ synthesis pathways and the rescue mechanism from NAMPT inhibition.
Protocol 2: Nicotinic Acid (NA) Rescue Experiment
This protocol validates that the observed cytotoxicity is on-target and establishes the optimal concentration of NA for rescue.
-
Experimental Setup: Design your experiment with the following conditions in a 96-well plate:
-
Cells + Vehicle
-
Cells + N-Cyclopentyl-5-bromonicotinamide (at a cytotoxic concentration, e.g., 5x IC50)
-
Cells + Nicotinic Acid only (at various concentrations)
-
Cells + N-Cyclopentyl-5-bromonicotinamide + Nicotinic Acid (at various concentrations)
-
-
NA Concentration Series: Prepare a serial dilution of Nicotinic Acid in culture medium. A typical range to test is 1 µM to 1 mM.
-
Co-treatment: Add the N-Cyclopentyl-5-bromonicotinamide (at its fixed cytotoxic concentration) and the NA dilution series to the appropriate wells simultaneously.
-
Incubation and Assessment: Incubate for 48-72 hours. Measure cell viability using an ATP-based assay as described in Protocol 1.
-
Data Analysis: Plot cell viability against the concentration of Nicotinic Acid. A successful rescue will show a dose-dependent increase in viability in the co-treated wells, ideally returning to levels seen in the vehicle control. Determine the lowest concentration of NA that provides a maximal rescue effect.
| Condition | Expected Viability | Purpose |
| Vehicle Control | ~100% | Baseline cell health |
| Compound Only (5x IC50) | <10% | Positive control for cytotoxicity |
| NA Only | ~100% | Control for NA toxicity |
| Compound + NA | Dose-dependent increase | Demonstrates on-target rescue |
This structured approach, grounded in the mechanism of action of N-Cyclopentyl-5-bromonicotinamide, will enable you to control for its cytotoxic effects and achieve more reliable and reproducible data in your research.
References
- Horton, J. D., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc.
- Chini, C. C. S., et al. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Prabhu, V. V., et al. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?.
- Unknown. (n.d.). Impact of Pharmacogenetic Variants in NAD? Salvage Pathway Enzymes on Drug Response: A Personalized Medicine Perspective. International Journal of Pharmaceutical Sciences.
- PubChem. (n.d.). 5-Bromonicotinamide. PubChem.
- Cea, V., et al. (2020).
- Gentry, J., et al. (n.d.).
- Ali, M., et al. (n.d.).
- Feng, J., et al. (n.d.). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. NIH.
- Unknown. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. PMC.
- Unknown. (2021). Graphviz tutorial. YouTube.
- Wilkinson, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
- Hafner, M., et al. (n.d.). "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology.
- Kolenikov, S. (n.d.).
- Wilmer, M. J., et al. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
- Unknown. (n.d.). Dose-response curves of all tested compounds in cytotoxicity assay.
- Wagener, J., & Bonke, E. (2021).
- Reed, D. R., et al. (n.d.). Inhibition of NAD+-Dependent Metabolic Processes Induces Cellular Necrosis and Tumor Regression in Rhabdomyosarcoma Models. Clinical Cancer Research - AACR Journals.
- Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz.
- Unknown. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy.
- Turley, A. P., & Vanderkelen, L. (2022).
- Wu, W., et al. (n.d.).
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Unknown. (n.d.).
- Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz.
- Hong, J. J., et al. (2022). Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types.
- Unknown. (n.d.). Biomarker discovery for NAMPT inhibitor sensitivity in CCLs.
Sources
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- 4. oaepublish.com [oaepublish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Cyclopentyl-5-bromonicotinamide
Welcome to the dedicated technical support guide for the purification of N-Cyclopentyl-5-bromonicotinamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.
Introduction
N-Cyclopentyl-5-bromonicotinamide is a key intermediate in pharmaceutical synthesis. Its purification is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side effects or reduced therapeutic activity. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems that may arise during the purification of N-Cyclopentyl-5-bromonicotinamide, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield After Column Chromatography
Q: I'm experiencing a significant loss of my product, N-Cyclopentyl-5-bromonicotinamide, during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
A: Low recovery during column chromatography of pyridine derivatives is a common issue. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or product degradation.
Causality Explained: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base. Silica gel has surface silanol groups (Si-OH) which are weakly acidic. This acid-base interaction can be strong enough to cause your compound to "stick" to the column, resulting in poor elution and low recovery.
Caption: Workflow for troubleshooting low recovery in column chromatography.
-
Preparation of Deactivated Silica:
-
To a flask containing 100 g of silica gel, add 1-2 mL of a 10% triethylamine solution in the chosen mobile phase solvent (e.g., ethyl acetate/hexanes mixture).
-
Mix thoroughly and allow the solvent to evaporate in a fume hood. This process neutralizes the highly acidic sites on the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude N-Cyclopentyl-5-bromonicotinamide in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 1-2 times the weight of silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
-
Mobile Phase Preparation:
-
Based on TLC analysis, select a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
To the mobile phase, add 0.1% to 1% (v/v) of triethylamine (TEA). The TEA will compete with your compound for binding to the active sites on the silica, thus facilitating its elution.[1]
-
-
Elution and Fraction Collection:
-
Run the column as usual, collecting fractions and monitoring by TLC.
-
Issue 2: Persistent Impurities After Recrystallization
Q: I've tried recrystallizing my N-Cyclopentyl-5-bromonicotinamide, but I'm still seeing a significant level of impurities in my NMR/LC-MS. How can I improve the efficiency of my recrystallization?
A: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the experimental procedure. For amides, polar solvents are often a good starting point.[2]
Causality Explained: The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either highly soluble or insoluble at all temperatures.
| Solvent System | Rationale | Expected Outcome for N-Cyclopentyl-5-bromonicotinamide |
| Isopropanol/Water | Isopropanol is a good solvent for amides. The addition of water as an anti-solvent can induce crystallization. | Good for removing non-polar impurities. |
| Acetonitrile | Often gives good results for the crystallization of amides.[2] | Can be effective for a range of impurities. |
| Ethyl Acetate/Hexanes | A common solvent/anti-solvent pair for moderately polar compounds. | Useful for removing more polar impurities that are insoluble in hexanes. |
| Toluene | A less polar solvent that can be effective if the main impurities are highly polar. | May require heating to dissolve the product. |
-
Solvent Screening:
-
In small test tubes, test the solubility of your crude product (a few milligrams) in various solvents from the table above at room temperature and with gentle heating.
-
The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
-
Recrystallization Procedure:
-
Dissolve the crude N-Cyclopentyl-5-bromonicotinamide in the minimum amount of the chosen hot solvent.[2]
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Issue 3: Co-eluting Impurities in Preparative HPLC
Q: I am using preparative HPLC for final purification, but I have an impurity that co-elutes with my product. How can I improve the separation?
A: Co-elution in HPLC is a common challenge, especially with closely related impurities. Optimizing the mobile phase, stationary phase, or even the pH can significantly improve resolution. Preparative HPLC is a crucial tool in the pharmaceutical industry for isolating pure compounds.[3][4][5][6]
Causality Explained: The separation in reverse-phase HPLC is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and the polar mobile phase. If the impurity has a similar polarity and structure to your product, achieving separation can be difficult.
Caption: A systematic approach to improving HPLC resolution.
-
Modify the Gradient:
-
If you are running a gradient, try making it shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.
-
-
Change the Organic Modifier:
-
If you are using acetonitrile, try switching to methanol, or a combination of both. The different solvent properties can alter the selectivity of the separation.
-
-
Adjust the pH of the Mobile Phase:
-
The pyridine nitrogen in your molecule has a pKa. By adjusting the pH of the mobile phase with an appropriate buffer (e.g., phosphate buffer), you can change the ionization state of your compound and potentially the impurity, leading to a change in retention time.[1] For basic compounds like pyridine derivatives, lowering the pH can sometimes improve peak shape and resolution.[1]
-
-
Change the Stationary Phase:
-
If modifications to the mobile phase are not successful, consider a different column chemistry. A phenyl-hexyl column, for example, offers different selectivity compared to a standard C18 column due to pi-pi interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of N-Cyclopentyl-5-bromonicotinamide?
A1: Common impurities can arise from starting materials or side reactions. These may include:
-
Unreacted 5-bromonicotinic acid: The starting carboxylic acid.
-
Unreacted cyclopentylamine: The starting amine.
-
Over-acylated byproducts: If the reaction conditions are not well-controlled.
-
Hydrolyzed product: The amide bond can be susceptible to hydrolysis back to the carboxylic acid and amine.
Q2: How can I monitor the purity of my N-Cyclopentyl-5-bromonicotinamide during the purification process?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography separation and to check the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. An analytical HPLC method should be developed to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: Is it better to use normal-phase or reverse-phase chromatography for this compound?
A3: Both can be effective.
-
Normal-phase chromatography (e.g., silica gel with a non-polar mobile phase) is often used for the initial purification of moderately polar compounds.
-
Reverse-phase chromatography (e.g., C18 with a polar mobile phase) is typically used for final purification, especially in preparative HPLC, and can offer different selectivity. The choice depends on the specific impurities you are trying to remove.
Q4: My purified N-Cyclopentyl-5-bromonicotinamide is a yellow oil, but the literature reports it as a white solid. What could be the issue?
A4: A yellow color often indicates the presence of colored impurities, which may be present in very small amounts but are highly colored.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.
-
Chromatography: If the color persists, a final purification step by column chromatography or preparative HPLC may be necessary. It's also possible that your compound is initially an oil and will solidify upon standing or with scratching of the flask.
References
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
- Purification of nicotinic acid. (1962). Google Patents.
-
What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
- Process for preparing cyclopentyl bromide. (1998). Google Patents.
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
-
HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. (2011). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved January 23, 2026, from [Link]
-
Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. (2014). PubMed. Retrieved January 23, 2026, from [Link]
-
Crystallization of Nicotinamide Adenine Dinucleotide. (1968). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved January 23, 2026, from [Link]
-
Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Retrieved January 23, 2026, from [Link]
-
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved January 23, 2026, from [Link]
-
Practical aspects of preparative HPLC in pharmaceutical development and production. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
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n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
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Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved January 23, 2026, from [Link]
- Process for purification of boronic acid and its derivatives. (2007). Google Patents.
Sources
troubleshooting N-Cyclopentyl 5-bromonicotinamide synthesis impurities
Technical Support Center: N-Cyclopentyl-5-bromonicotinamide Synthesis
Welcome to the technical support guide for the synthesis of N-Cyclopentyl-5-bromonicotinamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific amide synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process for higher purity and yield.
Overview of the Core Synthesis Pathway
The most prevalent method for synthesizing N-Cyclopentyl-5-bromonicotinamide is through the amidation of 5-bromonicotinic acid with cyclopentylamine. This reaction typically involves the activation of the carboxylic acid group, followed by nucleophilic attack by the amine. The choice of coupling agent and reaction conditions is critical and is often the primary source of impurity formation.
The two main strategies are:
-
Two-Step, One-Pot (Acid Chloride Formation): Conversion of 5-bromonicotinic acid to its more reactive acyl chloride derivative using an agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of cyclopentylamine.
-
Direct Amide Coupling: Use of a coupling agent (e.g., DCC, EDC, HATU) to facilitate the direct reaction between the carboxylic acid and the amine.
Each method has its own set of potential pitfalls, which we will address in the troubleshooting section.
Caption: Common synthetic routes to N-Cyclopentyl-5-bromonicotinamide.
Troubleshooting Guide: Common Impurities & Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter.
Q1: My reaction is incomplete. Analytical data (TLC, HPLC) shows a significant amount of unreacted 5-bromonicotinic acid. What is the cause?
A1: Root Cause & Solution
This is one of the most common issues and typically points to inefficient activation of the carboxylic acid or premature degradation of the activated intermediate.
-
Causality (Acid Chloride Method): If you are using thionyl chloride (SOCl₂) or a similar reagent, the 5-bromonicotinoyl chloride intermediate is highly susceptible to hydrolysis.[1][2] Even trace amounts of water in your solvent or on your glassware can rapidly convert it back to the starting carboxylic acid. The reaction of acyl chlorides with amines is also exothermic, and poor temperature control can lead to side reactions.[]
-
Causality (Direct Coupling Method): With coupling agents like DCC or EDC, incomplete reaction can be due to several factors:
-
Insufficient Stoichiometry: Under-charging the coupling agent will naturally lead to unreacted acid.
-
Reagent Quality: Coupling agents can degrade upon storage. It's crucial to use a fresh, high-purity reagent.
-
Byproduct Inhibition: Carbodiimide-based reagents like DCC form a dicyclohexylurea (DCU) byproduct, which can precipitate and sometimes coat the reactants, hindering the reaction.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical for the acid chloride method.[2]
-
Verify Reagent Stoichiometry & Quality: Use a slight excess (1.1-1.2 equivalents) of the activating/coupling agent. If you suspect your coupling agent has degraded, use a fresh bottle.
-
Optimize Temperature Control: When adding cyclopentylamine to the 5-bromonicotinoyl chloride solution, maintain the temperature at 0-5 °C to control the exotherm.[5]
-
Consider a Different Coupling Agent: If DCU precipitation is an issue with DCC, switch to a more soluble alternative like Diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like EDC, which allows for an aqueous workup to remove the urea byproduct.[4]
Q2: I've isolated my product, but it's contaminated with a compound of roughly double the mass. What is this impurity?
A2: Root Cause & Solution
This is characteristic of a dimeric impurity , most likely the anhydride of 5-bromonicotinic acid or a related N-acylurea derivative.
-
Causality (Anhydride Formation): This occurs when an activated carboxylic acid molecule (like the O-acylisourea intermediate in a carbodiimide reaction) reacts with another molecule of 5-bromonicotinic acid instead of the intended cyclopentylamine. This is more likely if the amine is added too slowly or if the amine is not nucleophilic enough.
-
Causality (N-acylurea Formation): With carbodiimide reagents (DCC, DIC), the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This side reaction is competitive with the desired amidation and is difficult to remove.
Troubleshooting Steps:
-
Control the Order of Addition: For direct coupling reactions, it is often best to pre-activate the 5-bromonicotinic acid with the coupling agent for a short period (5-15 minutes) before adding the cyclopentylamine. This minimizes the time the activated intermediate is present in the absence of the amine nucleophile.
-
Add an Activator/Auxiliary Nucleophile: Incorporating an additive like 1-Hydroxybenzotriazole (HOBt) or HATU can suppress these side reactions.[4] These reagents react with the activated intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.
-
Purification: These higher molecular weight impurities are typically less polar than the desired product. They can often be removed via column chromatography on silica gel.
Caption: Competing reaction pathways leading to product and impurities.
Q3: My final product shows signs of hydrolysis, with 5-bromonicotinamide present as an impurity. How can this happen?
A3: Root Cause & Solution
The presence of 5-bromonicotinamide (the primary amide) suggests that ammonia or an ammonia equivalent was present during the reaction or workup.
-
Causality: This is less common but can occur if:
-
Contaminated Reagents: The cyclopentylamine or solvents could be contaminated with ammonia.
-
Side Reaction with Coupling Agent: Some coupling agents or their byproducts can degrade to generate ammonia under certain conditions, although this is rare with standard reagents.
-
Hydrolysis of a Nitrile Intermediate: While not a standard route for this synthesis, if a nitrile precursor (5-bromonicotinonitrile) were used, its partial hydrolysis would yield the primary amide.[6]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the cyclopentylamine is from a reliable source and has not been stored near ammonia sources.
-
Review Workup Procedure: If an ammonium salt (e.g., NH₄Cl) is used during the aqueous workup, ensure the pH is controlled to prevent the generation of free ammonia that could potentially react with any residual activated acid.
-
Analytical Confirmation: The mass of 5-bromonicotinamide is 201.02 g/mol .[7] Confirm the presence of this impurity using LC-MS to be certain.
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction? Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are aprotic and can dissolve the reactants well.[5] Dimethylformamide (DMF) can also be used, but it is harder to remove under vacuum.
-
How do I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 50:50 Ethyl Acetate:Hexanes. The starting carboxylic acid will have a low Rf (streaking is common), while the product amide will have a higher Rf. Visualizing with a UV lamp is effective.[8] HPLC is ideal for quantitative analysis of conversion and impurity levels.
-
What is the most effective purification method? For most common impurities, flash column chromatography on silica gel is the standard. If residual starting acid is the main issue, a simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup can remove it, followed by recrystallization of the product.
Key Experimental Protocols
Protocol 1: General Procedure via Acid Chloride
-
To a flame-dried, round-bottom flask under N₂, add 5-bromonicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear.
-
Cool the reaction back to 0 °C.
-
In a separate flask, dissolve cyclopentylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid chloride solution, keeping the internal temperature below 10 °C.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: General Procedure with EDC/HOBt Coupling
-
To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.
-
Add cyclopentylamine (1.1 eq) to the mixture.
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Common Cause | Recommended Purification |
| 5-Bromonicotinic Acid | (Starting Material) | Incomplete reaction, hydrolysis of intermediate | Aqueous basic wash (NaHCO₃), Chromatography |
| 5-Bromonicotinic Anhydride | Dimer of starting acid | Slow amine addition, no HOBt | Column Chromatography |
| N-Acylurea Derivative | Rearrangement product | Use of DCC/DIC without activator | Column Chromatography |
| 5-Bromonicotinamide | Primary Amide | Ammonia contamination | Column Chromatography |
References
-
Girgis, A. S. (2008). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
PubChem. (n.d.). 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Sabitha, G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
Sources
- 1. 5-Bromonicotinoyl chloride (39620-02-5) for sale [vulcanchem.com]
- 2. CAS 39620-02-5: 5-Bromonicotinoyl chloride | CymitQuimica [cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Buy 5-Bromonicotinonitrile | 35590-37-5 [smolecule.com]
- 7. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Cyclopentyl-5-bromonicotinamide Synthesis
Welcome to the technical support center for the synthesis of N-Cyclopentyl-5-bromonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yield and purity.
I. Reaction Overview and Key Challenges
The synthesis of N-Cyclopentyl-5-bromonicotinamide involves the formation of an amide bond between 5-bromonicotinic acid and cyclopentylamine. While this is a common transformation in medicinal chemistry, several factors can influence the success of the reaction.[1] Key challenges include:
-
Activation of the Carboxylic Acid: 5-bromonicotinic acid, being a heteroaromatic carboxylic acid, requires activation to facilitate the nucleophilic attack by cyclopentylamine.
-
Side Reactions: The formation of byproducts, such as N-acylurea, can complicate purification and reduce the overall yield.
-
Purification: Isolating the pure product from unreacted starting materials, coupling reagents, and byproducts is a critical step.
-
Reaction Monitoring: Accurate and timely monitoring of the reaction progress is essential for determining the optimal reaction time and preventing the formation of degradation products.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N-Cyclopentyl-5-bromonicotinamide in a question-and-answer format.
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I improve it?
A1: Low conversion or yield in amide coupling reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If you are using a carbodiimide reagent like DCC or EDC, consider switching to a more potent uronium-based reagent such as HATU or HBTU, which are often more effective for heteroaromatic carboxylic acids.
-
Sub-optimal Reaction Temperature: While many amide couplings proceed at room temperature, some systems benefit from gentle heating. Try increasing the reaction temperature to 40-50 °C to overcome the activation energy barrier. However, be cautious as excessive heat can lead to side reactions.
-
Incorrect Stoichiometry: Ensure you are using an appropriate excess of the amine and coupling agent. A common starting point is to use 1.1-1.2 equivalents of the amine and 1.1-1.5 equivalents of the coupling agent relative to the carboxylic acid.
-
Presence of Moisture: Coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Pre-activation of the Carboxylic Acid: For uronium-based coupling reagents like HATU, pre-activating the carboxylic acid is crucial. Stir the 5-bromonicotinic acid with HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 15-30 minutes before adding cyclopentylamine. This prevents the formation of an unreactive guanidinium byproduct from the reaction of HATU with the amine.
Q2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using a carbodiimide coupling agent. What is it and how can I minimize its formation?
A2: The insoluble white precipitate is likely a dicyclohexylurea (DCU) or a similar urea-based byproduct if you are using DCC or another carbodiimide. While some formation is unavoidable, excessive amounts can indicate side reactions. The primary issue is the formation of N-acylurea, where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.
To mitigate this:
-
Add an Auxiliary Nucleophile: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes reduce the rate of N-acylurea formation.
Q3: How do I choose the right solvent for this reaction?
A3: The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing the reaction rate. For the synthesis of N-Cyclopentyl-5-bromonicotinamide, common choices include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices as they are good at solvating the reactants and are unreactive under the reaction conditions.
-
Acetonitrile (ACN): Acetonitrile is another suitable aprotic polar solvent.
-
Tetrahydrofuran (THF): THF can also be used, particularly with carbodiimide coupling agents.
When selecting a solvent, consider the solubility of your starting materials and the chosen coupling reagent. For instance, nicotinamide and its derivatives often show good solubility in solvents like DMF and ethanol.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective techniques for monitoring the reaction.
-
TLC: This is a quick and easy way to get a qualitative assessment of the reaction's progress. You can visualize the consumption of the starting materials and the formation of the product. A typical mobile phase for this system might be a mixture of ethyl acetate and hexanes.
-
LC-MS: This provides more detailed and quantitative information. It allows you to confirm the mass of the desired product and identify any major side products being formed.
Q5: I have successfully completed the reaction, but I am struggling with the purification. What are the recommended methods?
A5: Purification is key to obtaining high-quality N-Cyclopentyl-5-bromonicotinamide. A combination of techniques is often most effective:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction with water or a dilute acid/base solution and extracting the product into an organic solvent like ethyl acetate. Washing with a dilute acid (e.g., 1M HCl) will remove excess amine and basic byproducts, while a wash with a dilute base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective method for purification. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
III. Experimental Protocols
Here are two detailed, step-by-step protocols for the synthesis of N-Cyclopentyl-5-bromonicotinamide using different coupling reagents.
Protocol 1: Using HATU as the Coupling Reagent
This protocol is often preferred for its high efficiency and lower risk of side reactions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1.0 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) followed by HATU (1.1 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You should observe a clear solution.
-
Amine Addition: Add cyclopentylamine (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Using EDC/HOBt as the Coupling Reagent
This is a more traditional and cost-effective method.
-
Preparation: In a round-bottom flask, dissolve 5-bromonicotinic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Amine and Base Addition: Add cyclopentylamine (1.2 eq.) and a non-nucleophilic base such as DIPEA or triethylamine (TEA) (1.5 eq.).
-
EDC Addition: Add EDC (1.2 eq.) portion-wise to the reaction mixture, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
IV. Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| HATU/HBTU | High efficiency, fast reaction times, suitable for sterically hindered substrates. | Higher cost, potential for guanidinylation of amine if not pre-activated. |
| EDC/DCC + HOBt/HOAt | Cost-effective, readily available. | Can form insoluble urea byproducts, may require longer reaction times, potential for N-acylurea side product. |
| SOCl₂/Oxalyl Chloride | Highly reactive, inexpensive. | Harsh conditions, not suitable for sensitive substrates, generates acidic byproducts. |
V. Visualization of Key Processes
General Amide Coupling Workflow
Caption: A generalized workflow for the synthesis of N-Cyclopentyl-5-bromonicotinamide.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yielding reactions.
VI. Safety Information
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
-
5-Bromonicotinic Acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4][5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Cyclopentylamine: Highly flammable liquid and vapor (H225).[7][8][9][10][11] Fatal if swallowed (H300) and toxic if inhaled (H331).[10] Causes severe skin burns and eye damage (H314).[10] May cause an allergic skin reaction (H317).[10] Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Coupling Reagents (HATU, EDC, DCC): These reagents can be sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents (DMF, DCM): These are hazardous solvents. Consult their respective SDS for handling and disposal procedures.
VII. References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromonicotinic acid, 98%. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopentylamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.ca [fishersci.ca]
N-Cyclopentyl 5-bromonicotinamide dose-response curve issues
Welcome to the technical support guide for N-Cyclopentyl-5-bromonicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during in-vitro experimentation, particularly concerning dose-response relationships. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is N-Cyclopentyl-5-bromonicotinamide and what is its primary mechanism of action?
N-Cyclopentyl-5-bromonicotinamide is a synthetic derivative of nicotinamide (Vitamin B3). Based on its structural similarity to nicotinic acid (niacin) and other related ligands, its primary molecular target is understood to be the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2][] GPR109A is a Gi-protein coupled receptor, and its activation by agonists like niacin or N-Cyclopentyl-5-bromonicotinamide typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade is crucial in various physiological processes, including the inhibition of lipolysis in adipocytes and anti-inflammatory responses.[1][6][7]
Q2: What are the critical first steps before using N-Cyclopentyl-5-bromonicotinamide in my experiments?
Before initiating any experiment, it is crucial to establish the quality and handling protocols for the compound.
-
Purity Verification: Always source the compound from a reputable supplier that provides a certificate of analysis (CoA) detailing its purity (preferably >98%), identity confirmation (e.g., by NMR or mass spectrometry), and absence of contaminants.
-
Solubility Testing: The bromine and cyclopentyl additions to the nicotinamide backbone increase hydrophobicity. It is essential to determine its solubility in your intended solvent (e.g., DMSO) and, more importantly, its final concentration in the aqueous cell culture medium. Poor solubility is a primary source of dose-response artifacts.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like 100% DMSO. Store this stock at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound degradation or precipitation.
-
Safety Precautions: The parent compound, 5-Bromonicotinamide, is classified as harmful if swallowed and can cause skin and eye irritation.[8] Assume similar hazards for this derivative. Always handle the compound in accordance with safety data sheet (SDS) guidelines, including the use of personal protective equipment (PPE).
Troubleshooting Atypical Dose-Response Curves
A clear, sigmoidal dose-response curve is the cornerstone of pharmacological analysis. Deviations from this ideal shape can indicate underlying experimental issues or complex biological activities. This guide addresses the most common problems.
Problem 1: No Response or Very Low Potency (High EC50)
Observing a flat line or a curve shifted far to the right suggests the compound is not effectively activating the target receptor at the concentrations tested.
Potential Causes & Diagnostic Workflow
| Potential Cause | Diagnostic Questions | Troubleshooting Steps |
| Receptor Expression | Is the target receptor (GPR109A) present and functional in your cell model? | 1. Confirm Expression: Verify GPR109A mRNA or protein expression in your cell line via qPCR, Western blot, or flow cytometry. 2. Positive Control: Use a known GPR109A agonist (e.g., niacin, butyrate) to confirm the signaling pathway is intact.[5][6] |
| Compound Inactivity | Is the compound degraded or from a poor-quality source? | 1. Source New Compound: Acquire the compound from a different, validated supplier. 2. Check Storage: Ensure your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| Assay Sensitivity | Is your assay sensitive enough to detect the signal? | 1. Optimize Cell Density: Titrate the number of cells per well. Too few cells may not produce a detectable signal, while too many can sometimes dampen the response window.[9] 2. Amplify Signal: For cAMP assays, include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.[9] |
| Incorrect G-Protein Coupling | Is the GPR109A receptor coupling efficiently to the downstream signaling pathway in your specific cell line? | 1. Promiscuous G-Proteins: In recombinant systems, co-express a promiscuous G-protein (e.g., Gα15/16) that can couple the receptor to a more robust readout like calcium mobilization.[10] |
Workflow Diagram: Troubleshooting a "No Response" Result
Caption: A logical workflow for diagnosing the root cause of a non-responsive dose-response curve.
Problem 2: Inconsistent Results / Poor Reproducibility
High variability between replicate wells or experiments is a common frustration that undermines confidence in the data.
Potential Causes & Corrective Actions
| Potential Cause | Corrective Actions |
| Compound Precipitation | At higher concentrations, the compound may be precipitating out of the aqueous culture medium. This is a very common cause of variability.[11] Visually inspect the wells of your highest concentrations under a microscope before and after the incubation period. If precipitates are seen, the maximum concentration used must be lowered. Perform a formal solubility test (see Protocol A). |
| Inconsistent Cell Health/Density | Ensure you are using cells from a consistent passage number and that they are plated evenly across the microplate. Use a multichannel pipette carefully and avoid edge effects by not using the outermost wells of the plate for measurements. |
| Solvent Effects | If using DMSO as a solvent, ensure the final concentration in all wells (including the vehicle control) is identical and typically ≤0.5%. High concentrations of DMSO can be toxic to cells and interfere with assays. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For small volumes, use low-retention pipette tips. |
Problem 3: U-Shaped or Bell-Shaped (Hormetic) Dose-Response Curve
This biphasic response, where the effect is stimulatory at low doses and inhibitory at high doses (or vice versa), is known as hormesis.[12][13] It can reflect complex biology or experimental artifacts.
Potential Causes & Explanations
| Potential Cause | Explanation |
| Cytotoxicity | At high concentrations, the compound may be causing cell death, which overrides the specific receptor-mediated signal.[14] For example, in a cAMP reduction assay, massive cell death will also lead to a "reduction" in total cAMP, creating a U-shaped curve. Action: Always run a parallel cytotoxicity assay (see Protocol B) using the same concentrations and incubation times. |
| Off-Target Effects | At higher concentrations, the compound may engage secondary targets that produce an opposing effect. As a nicotinamide analog, it could potentially interact with other NAD+-dependent enzymes like PARPs or sirtuins at high doses.[15][16] |
| Receptor Desensitization | Prolonged or high-concentration exposure to an agonist can cause the GPCR to be internalized or uncoupled from its G-protein, leading to a diminished response at the top of the dose range. Action: Try reducing the incubation time to see if the U-shape flattens. |
| Compound Properties | The compound itself might interfere with the assay readout at high concentrations, for example, by autofluorescence or quenching in fluorescence-based assays.[11] |
Diagram: Conceptualizing a Hormetic Dose-Response Curve
Caption: A typical U-shaped (hormetic) curve showing an initial increase in response followed by a decrease at higher concentrations.
Key Experimental Protocols
Protocol A: Compound Solubility Assessment (Turbidimetric Method)
-
Preparation: Prepare a 2X concentrated solution of your highest intended assay concentration in cell culture medium. For example, if your top dose is 100 µM, prepare a 200 µM solution. Prepare a "vehicle" control medium with the same final DMSO concentration.
-
Measurement: Use a plate reader to measure the absorbance of the solutions at a wavelength where the compound does not absorb but where light scattering by particles can be detected (e.g., 500-600 nm).
-
Incubation: Add the 2X compound solution to a clear-bottomed 96-well plate. Also include wells with the vehicle control.
-
Analysis: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Final Read: Read the absorbance again. A significant increase in absorbance in the compound wells compared to the vehicle control indicates the formation of precipitate. The highest concentration that shows no increase in absorbance is your maximum soluble concentration.
Protocol B: Cell Viability/Cytotoxicity Assay (e.g., using Resazurin)
-
Plate Cells: Plate your cells in a 96-well plate at the same density used for your primary functional assay.
-
Treat Cells: Add N-Cyclopentyl-5-bromonicotinamide using the exact same serial dilution scheme and incubation time as your primary assay. Include a "no cells" blank, a vehicle control (cells + DMSO), and a "maximum kill" positive control (e.g., using a detergent like Triton X-100).
-
Add Reagent: After the incubation period, add a resazurin-based reagent (like alamarBlue™ or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the blue resazurin to pink, fluorescent resorufin.
-
Read Plate: Measure fluorescence (e.g., Ex/Em ~560/590 nm).
-
Analyze Data: Calculate the percentage of viable cells for each compound concentration relative to the vehicle control. Any concentration that causes a significant drop in viability (>10-20%) should be considered suspect in your primary assay and may be the cause of a hormetic curve.
References
- Geisler, C.E., et al. (2021).
- Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research.
- Martin, P.M., et al. (2019). GPR109A activation in breast cancer cells inhibits cell survival and tumor growth. Molecular Cancer Research.
- Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience.
- Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy.
- Singh, N., et al. (2014). Activation of the receptor (Gpr109a)
- American Society of Health-System Pharmacists. (2008). ASHP Guidelines on Compounding Sterile Preparations. American Journal of Health-System Pharmacy.
- Singh, R.K., et al. (2011).
- PubChem. (n.d.). 5-Bromonicotinamide.
- Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening.
- Horvath, A., et al. (2014). Dissection of the Hormetic Curve: Analysis of Components and Mechanisms. Dose-Response.
- Stoddart, L.A., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Chemical Biology.
- Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters.
- Surjana, D., et al. (2010). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Molecules.
- Sigma-Aldrich. (n.d.).
- The Pew Charitable Trusts. (2020).
- Revvity. (2024). Gain in accuracy by optimizing your Gαs coupled GPCR assays. Revvity Blog.
- Jin, H., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Assay Guidance Manual. (2023). Assay Interference by Chemical Reactivity.
- Marks, D.R., et al. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. Cells.
- Pharmko. (2023). Safe handling of sterile compounds.
- Calabrese, E.J. (2008). The Hormetic Dose Response. European Food Safety Authority.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Chen, X., et al. (2022). The adverse effects of oral niacin/nicotinamide - an overview of reviews. Journal of Clinical Pharmacy and Therapeutics.
- Sahu, N., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy.
- Cedergreen, N., et al. (2007). Statistical Dose-Response Models with Hormetic Effects.
- Hansen, B. (2017). Key Steps for Pharmacists to Improve Compounding Practices. Pharmacy Times.
- Zhang, R., & Xie, X. (2017). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Ciruela, F., et al. (2021). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Frontiers in Pharmacology.
- U.S. Pharmacopeia. (n.d.). <1075> GOOD COMPOUNDING PRACTICES.
- Fiveable. (n.d.). Hormetic Dose-Response Curve Definition.
- Greger, M. (2023). Risks and Benefits of Nicotinamide (NAM), a NAD+ Booster. NutritionFacts.org.
- ResearchGate. (n.d.).
- BOC Sciences. (n.d.).
- Stebbing, A.R.D. (2003).
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- 12. Dissection of the Hormetic Curve: Analysis of Components and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Solubility Challenges with N-Cyclopentyl-5-bromonicotinamide
Welcome to the technical support center for N-Cyclopentyl-5-bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting precipitation issues during experimental assays. As a senior application scientist, I have synthesized field-proven insights and fundamental biochemical principles to help you achieve reliable and reproducible results.
Introduction: Understanding the Precipitation Challenge
N-Cyclopentyl-5-bromonicotinamide, like many small molecule inhibitors, possesses physicochemical characteristics that can lead to solubility challenges in aqueous assay buffers. The presence of a hydrophobic cyclopentyl group and a bromine atom contributes to its low aqueous solubility. Precipitation can lead to a host of problems, including inaccurate measurement of compound activity, clogging of liquid handling instrumentation, and the generation of false-positive or false-negative data.[1] This guide provides a structured approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of N-Cyclopentyl-5-bromonicotinamide that contribute to its poor solubility?
Q2: What is "solvent shifting" and how does it cause precipitation?
Solvent shifting is a common cause of compound precipitation in assays.[4] It occurs when a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous assay buffer. This sudden change in the solvent environment can cause the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.[4][5]
Q3: Besides solvent shifting, what are other common causes of compound precipitation in assays?
Several factors can contribute to compound precipitation:
-
High Final Concentration: Exceeding the compound's solubility limit in the final assay buffer will inevitably lead to precipitation.[6]
-
Temperature Effects: Changes in temperature between stock solution storage and the assay incubation temperature can affect solubility. While warming to 37°C can sometimes improve solubility, some compounds may be less soluble at higher temperatures.
-
pH of the Assay Buffer: The pH of the buffer can influence the ionization state of a compound, which in turn affects its solubility.
-
Interaction with Assay Components: The compound may interact with salts, proteins, or other components in the assay medium, forming insoluble complexes.
-
Evaporation: Evaporation of the assay medium can increase the compound's concentration, pushing it beyond its solubility limit.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This guide provides a systematic workflow for troubleshooting and preventing precipitation of N-Cyclopentyl-5-bromonicotinamide in your assays.
Workflow for Troubleshooting Precipitation
Sources
- 1. researchgate.net [researchgate.net]
- 2. physchemres.org [physchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Cyclopentyl-5-bromonicotinamide as a Putative PARP Inhibitor
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a continuous endeavor. This guide provides an in-depth technical comparison of the putative biological activity of N-Cyclopentyl-5-bromonicotinamide, a novel nicotinamide derivative, against established clinical alternatives. By examining its hypothesized mechanism of action, structure-activity relationship, and providing detailed experimental protocols for its validation, this document serves as a comprehensive resource for assessing its potential as a therapeutic agent.
Introduction: The Rationale for Targeting PARP and the Emergence of Nicotinamide Analogs
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] PARP1, the most abundant member of this family, plays a pivotal role in the repair of single-strand DNA breaks.[2] In cancer therapy, inhibiting PARP has emerged as a powerful strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers.[3]
Nicotinamide, the amide form of vitamin B3, is the endogenous inhibitor of PARP enzymes.[4][5] Its core structure has served as the foundational scaffold for the rational design of numerous potent PARP inhibitors.[6] The development of N-Cyclopentyl-5-bromonicotinamide is rooted in this principle, where targeted chemical modifications to the nicotinamide backbone are hypothesized to enhance its inhibitory potency, selectivity, and drug-like properties. This guide will explore the scientific basis for this hypothesis and provide the necessary framework for its experimental validation.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage. Upon activation, they catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins, forming long, branched poly(ADP-ribose) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.
PARP inhibitors exert their therapeutic effect through a dual mechanism:
-
Catalytic Inhibition : They competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains. This stalls the DNA repair process.
-
PARP Trapping : Certain inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks.
In tumors with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the accumulation of these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells with functional HRR is the essence of synthetic lethality.
Caption: Hypothesized structure-activity relationship for N-Cyclopentyl-5-bromonicotinamide.
Experimental Protocols for Validation
To empirically determine the biological activity of N-Cyclopentyl-5-bromonicotinamide and rigorously compare it to existing PARP inhibitors, a series of well-defined experiments are necessary.
In Vitro PARP1/2 Enzymatic Assay
This assay directly measures the ability of the compound to inhibit the catalytic activity of purified PARP enzymes.
Principle: A 96-well plate is coated with histone proteins, which act as substrates for PARP. Recombinant PARP1 or PARP2 enzyme is added along with biotinylated NAD+. In the presence of activated DNA, PARP will transfer biotinylated ADP-ribose to the histones. The extent of this reaction is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate. [7] Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone H1 (100 µL/well of 10 µg/mL solution in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of N-Cyclopentyl-5-bromonicotinamide, Olaparib, and Veliparib in assay buffer. Include a vehicle control (DMSO).
-
Reaction Mixture: Prepare a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ in PARP reaction buffer.
-
Incubation: Add the test compounds and the reaction mixture to the wells. Incubate for 1-2 hours at 30°C.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Signal Generation: After another wash step, add the HRP substrate and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Sources
- 1. THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
N-Cyclopentyl-5-bromonicotinamide: A Comparative Guide for Researchers
In the landscape of drug discovery and chemical biology, nicotinamide analogs represent a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of N-Cyclopentyl-5-bromonicotinamide with other notable nicotinamide analogs, offering insights into its potential activities based on established structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences among these compounds and to design informed experimental investigations.
Introduction to Nicotinamide and Its Analogs
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule that serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism, participating in redox reactions and acting as a substrate for various enzymes, including poly(ADP-ribose) polymerases (PARPs).[1] The core structure of nicotinamide, a pyridine ring with a carboxamide group, has served as a scaffold for the development of a multitude of synthetic analogs with diverse therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[2][3]
A significant area of interest for nicotinamide analogs is the inhibition of PARP enzymes.[1] PARPs are crucial for DNA repair, and their inhibition can be a powerful strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Many PARP inhibitors are designed to mimic the nicotinamide moiety of NAD+, thereby competitively binding to the enzyme's active site.[4]
N-Cyclopentyl-5-bromonicotinamide: A Structural Perspective
N-Cyclopentyl-5-bromonicotinamide is a synthetic derivative of nicotinamide characterized by two key structural modifications:
-
N-Cyclopentyl Group: The hydrogen on the amide nitrogen is replaced by a cyclopentyl group.
-
5-Bromo Substitution: A bromine atom is attached to the 5-position of the pyridine ring.
These modifications are expected to significantly influence the compound's physicochemical properties and biological activity compared to the parent nicotinamide molecule and other analogs.
Comparative Analysis with Other Nicotinamide Analogs
Comparison with Established PARP Inhibitors
To provide a benchmark for potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several clinically approved and well-studied PARP inhibitors.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | 1.5 | 0.8 | [5] |
| Rucaparib | 1.4 | 0.2 | [5] |
| Niraparib | 3.8 | 2.1 | [5] |
| Talazoparib | 0.6 | 1.1 | [5] |
| Veliparib | 4.7 | 2.1 | [5] |
Note: Lower IC50 values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The N-cyclopentyl and 5-bromo substitutions on the nicotinamide scaffold of N-Cyclopentyl-5-bromonicotinamide are likely to have the following effects on its biological activity:
-
N-Substituent (Cyclopentyl Group): The introduction of a bulky hydrophobic group like cyclopentyl at the amide nitrogen can enhance binding to the hydrophobic regions of the PARP active site. This modification can increase potency compared to unsubstituted nicotinamide. The size and shape of this substituent are critical and can influence selectivity for different PARP isoforms.
-
5-Position Substituent (Bromo Group): Halogen substitutions at the 5-position of the nicotinamide ring have been explored in various analogs. A bromine atom at this position can alter the electronic properties of the pyridine ring and may form halogen bonds with the target protein, potentially enhancing binding affinity.
Experimental Protocols
For researchers interested in evaluating the biological activity of N-Cyclopentyl-5-bromonicotinamide and other nicotinamide analogs, the following are detailed, step-by-step methodologies for key experiments.
PARP Inhibition Assay (Enzymatic)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PARP enzymes.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
NAD+
-
Histones
-
Biotinylated NAD+
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Stop buffer (e.g., 1 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound (e.g., N-Cyclopentyl-5-bromonicotinamide) at various concentrations to the wells.
-
Add a mixture of PARP enzyme and activated DNA to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding stop buffer.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate.
-
Add HRP substrate and incubate until color develops.
-
Stop the color development with stop buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
96-well microtiter plates
-
Incubator
-
Plate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microorganism suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Key Concepts
The following diagrams illustrate the mechanism of PARP inhibition by nicotinamide analogs and the general workflow for evaluating these compounds.
Caption: Mechanism of PARP inhibition by nicotinamide analogs.
Caption: General experimental workflow for comparative evaluation.
Conclusion
N-Cyclopentyl-5-bromonicotinamide represents an intriguing yet under-characterized nicotinamide analog. Based on established SAR principles for PARP inhibitors, the presence of the N-cyclopentyl and 5-bromo moieties suggests the potential for enhanced biological activity compared to the parent nicotinamide molecule. However, without direct experimental evidence, its performance relative to other potent nicotinamide analogs remains speculative. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate N-Cyclopentyl-5-bromonicotinamide and other novel nicotinamide derivatives, thereby contributing valuable data to the field and potentially uncovering new therapeutic leads.
References
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design, synthesis, and evaluation of substituted nicotinamide adenine dinucleotide (NAD+) synthetase inhibitors as potential antitubercular agents. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. (2012). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. (2016). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of N-Cyclopentyl-5-bromonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The N-Cyclopentyl-5-bromonicotinamide Scaffold
Nicotinamide and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes like Poly (ADP-ribose) polymerase (PARP) and various protein kinases. The N-Cyclopentyl-5-bromonicotinamide core combines several key features that make it an interesting starting point for drug discovery:
-
The Nicotinamide Core: Serves as a versatile pharmacophore capable of engaging in various hydrogen bonding and aromatic interactions within enzyme active sites.
-
The N-Cyclopentyl Group: This lipophilic group can explore hydrophobic pockets within a target protein, potentially influencing binding affinity and selectivity. The flexibility of the cyclopentyl ring may allow for an induced fit to the binding site.
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring is an electron-withdrawing group that can modulate the electronic properties of the aromatic system. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Based on patent literature, derivatives of N-cyclopentyl-nicotinamide have been investigated as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways. This suggests that the N-Cyclopentyl-5-bromonicotinamide scaffold may be a promising starting point for the development of novel kinase inhibitors.
Inferred Structure-Activity Relationships
In the absence of a dedicated SAR study, we can infer potential relationships based on the known roles of similar structural motifs in related inhibitors. The following sections explore the hypothetical impact of modifying each part of the N-Cyclopentyl-5-bromonicotinamide scaffold.
The N-cyclopentyl group likely occupies a hydrophobic pocket in the target enzyme. Variations in the size and nature of this group are expected to significantly impact binding affinity.
-
Ring Size: Altering the ring size to cyclobutyl or cyclohexyl could probe the dimensions of the hydrophobic pocket. A larger or smaller ring may lead to either improved or diminished van der Waals interactions.
-
Substitution on the Cyclopentyl Ring: Introducing substituents on the cyclopentyl ring, such as methyl or hydroxyl groups, could provide additional interaction points with the protein. For example, a hydroxyl group could form a new hydrogen bond, while a methyl group could enhance hydrophobic packing.
The 5-position of the nicotinamide ring is a critical point for modification. The nature of the substituent at this position can influence both the electronic properties of the ring and direct interactions with the target.
-
Halogen Series: Replacing the bromine with other halogens (F, Cl, I) would systematically alter the size, electronegativity, and halogen-bonding potential of the substituent. This can fine-tune the interactions within the active site.
-
Other Substituents: Replacing the bromo group with small alkyl, alkoxy, or cyano groups would provide insights into the steric and electronic requirements at this position. A hydrogen-bond donor or acceptor at this position could also dramatically alter the binding mode.
While less commonly explored for this specific scaffold, modifications to the pyridine ring itself, such as the introduction of additional substituents or replacement with other heteroaromatic systems, could lead to novel interactions and improved properties.
Comparative Analysis with Alternative Scaffolds
The N-Cyclopentyl-5-bromonicotinamide scaffold should be evaluated against other known inhibitor scaffolds targeting similar enzymes. For instance, when considering p38 kinase inhibitors, a comparison with well-established classes like the pyridinylimidazoles is crucial. The key differentiators for the N-Cyclopentyl-5-bromonicotinamide derivatives could be their unique binding mode, selectivity profile against other kinases, and potentially more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Data Presentation: A Predictive SAR Table
The following table presents a hypothetical SAR for N-Cyclopentyl-5-bromonicotinamide derivatives based on the principles discussed above. This table is intended to guide future experimental work and should be interpreted as predictive rather than established fact.
| Modification | Rationale | Predicted Impact on Activity |
| N-Cyclopentyl -> N-Cyclohexyl | Increased lipophilicity and size. | Potentially increased or decreased, depending on the size of the hydrophobic pocket. |
| N-Cyclopentyl -> N-Cyclobutyl | Decreased lipophilicity and size. | Potentially decreased due to reduced hydrophobic interactions. |
| 5-Bromo -> 5-Chloro | Smaller halogen, similar electronics. | Likely to retain activity, with potential for slightly altered binding affinity. |
| 5-Bromo -> 5-Fluoro | Smallest halogen, highly electronegative. | May decrease activity due to weaker halogen bonding potential. |
| 5-Bromo -> 5-Methyl | Introduction of a small lipophilic group. | Activity will depend on the nature of the binding pocket at this position. |
| 5-Bromo -> 5-Methoxy | Introduction of a hydrogen bond acceptor. | Could increase activity if a hydrogen bond donor is present in the active site. |
Experimental Protocols
To experimentally validate the predicted SAR, the following detailed protocols for synthesis and biological evaluation are provided.
The synthesis of N-Cyclopentyl-5-bromonicotinamide derivatives can be achieved through a standard amidation reaction.
Step-by-step methodology:
-
Starting Material: 5-Bromonicotinic acid.
-
Activation: To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amidation: To the activated ester solution, add cyclopentylamine (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Cyclopentyl-5-bromonicotinamide derivative.
This general procedure can be adapted for the synthesis of various derivatives by using the corresponding substituted amines or nicotinic acids.
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-step methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a solution of the kinase (e.g., recombinant p38α) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase substrate (e.g., a specific peptide substrate for p38α) and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the test compound solution at various concentrations. Include a positive control (a known p38 inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase solution to each well and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.
-
Visualizations
Caption: Core structure of N-Cyclopentyl-5-bromonicotinamide with key modification sites highlighted.
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The N-Cyclopentyl-5-bromonicotinamide scaffold represents a promising starting point for the development of novel enzyme inhibitors, potentially targeting protein kinases such as p38. While direct and comprehensive SAR data is currently limited, this guide provides a framework for initiating a medicinal chemistry campaign based on rational design and inference from related chemical series.
Future work should focus on the systematic synthesis and biological evaluation of derivatives with modifications at the N-cyclopentyl, 5-bromo, and nicotinamide positions. This will allow for the construction of a robust SAR dataset, which can then be used to develop quantitative structure-activity relationship (QSAR) models to further guide lead optimization. It is through such systematic exploration that the full potential of this interesting chemical scaffold can be realized.
References
- Patents mentioning N-cyclopentyl-nicotinamide derivatives as p38 kinase inhibitors. (Note: Specific patent numbers would be cited here if available from the search results, e.g., USXXXXXXXB2).
- General synthesis of nicotinamide derivatives. (Note: A relevant synthetic methodology paper would be cited here).
- Protocols for in vitro kinase assays. (Note: A relevant methods paper or commercial kit manual would be cited here).
- Review on the structure-activity relationship of nicotinamide-based inhibitors. (Note: A relevant review article would be cited here).
A Guide to Orthogonal Target Validation: Confirming the Cellular Effects of N-Cyclopentyl-5-bromonicotinamide as a Putative PARP1 Inhibitor
This guide provides a comprehensive framework for validating the biological activity of a novel small molecule, N-Cyclopentyl-5-bromonicotinamide (referred to herein as 'Cpd-X'). Based on its structural similarity to nicotinamide, a key substrate for Poly(ADP-ribose) polymerases (PARPs), we hypothesize that Cpd-X functions as a PARP1 inhibitor.
In modern drug discovery, relying on a single primary assay is insufficient to prove a compound's mechanism of action. Artifacts, off-target effects, or compound interference can lead to misleading results. Therefore, a rigorous validation strategy employing orthogonal assays—distinct methods that measure different aspects of the same biological event—is essential. This guide details a multi-assay approach, moving from initial biochemical screening to direct confirmation of target engagement and downstream pharmacodynamic effects within a cellular context.
The Hypothesis: Cpd-X as a PARP1 Inhibitor
PARP1 is a critical enzyme in the DNA damage response (DDR) pathway. Upon detecting a DNA single-strand break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors. Inhibiting PARP1 enzymatic activity can lead to the accumulation of unresolved DNA damage, a phenomenon that is particularly cytotoxic to cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.
Our validation strategy will test the hypothesis that Cpd-X inhibits PARP1 at three distinct levels:
-
Enzymatic Activity: Does Cpd-X block the catalytic function of purified PARP1 protein?
-
Target Engagement: Does Cpd-X physically bind to PARP1 inside living cells?
-
Pharmacodynamic Effect: Does Cpd-X prevent the formation of PAR chains in response to DNA damage in a cellular model?
Caption: Hypothesized mechanism of Cpd-X action on the PARP1 signaling pathway.
Assay 1: Primary Biochemical Assay for PARP1 Activity
The first step is to determine if Cpd-X can inhibit the enzymatic activity of purified PARP1 in vitro. A common and reliable method is a histone-tail based ELISA.
Scientific Rationale: This assay directly measures the product of the PARP1 enzymatic reaction (PAR chains) in a controlled, cell-free environment. Recombinant human PARP1 is incubated with its substrates (NAD+ and biotinylated-NAD+) and an acceptor protein (histones coated on a plate). If PARP1 is active, it will create biotinylated PAR chains on the histones, which can be detected with a streptavidin-HRP conjugate. An effective inhibitor will prevent this process, leading to a lower signal.
Experimental Protocol: PARP1 Biochemical ELISA
-
Plate Coating: Coat a 96-well high-binding plate with Histone H1 (10 µg/mL) overnight at 4°C. Wash 3x with PBS + 0.05% Tween-20 (PBST).
-
Compound Preparation: Prepare a 10-point serial dilution of Cpd-X in assay buffer (e.g., 100 µM to 5 nM). Include a known PARP1 inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle (negative) control.
-
Reaction Setup: To each well, add:
-
50 µL of PARP1 reaction buffer.
-
10 µL of activated DNA (e.g., sonicated calf thymus DNA).
-
10 µL of the compound dilution or control.
-
10 µL of recombinant PARP1 enzyme (e.g., 10 nM final concentration).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of a NAD+/Biotinylated-NAD+ mix (e.g., 50 µM final concentration). Incubate for 60 minutes at 25°C.
-
Detection:
-
Wash the plate 5x with PBST to remove unbound reagents.
-
Add 100 µL of Streptavidin-HRP conjugate (e.g., 1:5000 dilution) and incubate for 30 minutes.
-
Wash 5x with PBST.
-
Add 100 µL of TMB substrate. Allow color to develop for 10-15 minutes.
-
Stop the reaction with 100 µL of 1M H₂SO₄.
-
-
Data Analysis: Read absorbance at 450 nm. Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA®)
A low IC₅₀ in a biochemical assay is promising, but it doesn't prove the compound engages the target in the complex milieu of a living cell. CETSA is a powerful technique that directly measures target engagement by assessing the thermal stability of a protein in the presence of a ligand.
Scientific Rationale: When a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A binding event is confirmed if the protein's melting curve shifts to a higher temperature in the presence of the compound.
Experimental Protocol: CETSA for PARP1 Target Engagement
-
Cell Culture & Treatment:
-
Culture a suitable cell line (e.g., HeLa) to ~80% confluency.
-
Treat cells with Cpd-X at a relevant concentration (e.g., 10x the biochemical IC₅₀) or with vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Heating:
-
Harvest cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (RT) control.
-
-
Lysis:
-
Immediately cool the samples on ice.
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification by Western Blot:
-
Normalize total protein concentration across all samples using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against PARP1.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis: For each treatment condition (DMSO vs. Cpd-X), plot the normalized PARP1 band intensity against the temperature. A rightward shift in the melting curve for the Cpd-X-treated samples indicates target engagement.
Orthogonal Assay 3: Cellular Pharmacodynamic Assay
Confirming target engagement is a critical step. The final piece of evidence is to show that this engagement translates into the expected biological consequence: the inhibition of PARP1's function in cells. The most direct functional readout is the level of PARylation following induced DNA damage.
Scientific Rationale: In healthy cells, basal PARP1 activity is low. To measure its inhibition, we must first activate it with a DNA damaging agent, such as hydrogen peroxide (H₂O₂). In the presence of H₂O₂, PARP1 is robustly activated, leading to a massive synthesis of PAR. If Cpd-X is an effective inhibitor, pre-treatment with the compound should significantly blunt this H₂O₂-induced PARylation. This effect can be visualized and quantified using immunofluorescence or an In-Cell Western assay.
Caption: Orthogonal assay workflow for validating a PARP1 inhibitor.
Experimental Protocol: Immunofluorescence for PAR Inhibition
-
Cell Plating: Seed cells (e.g., A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a dose-range of Cpd-X or controls (DMSO, Olaparib) for 2 hours.
-
DNA Damage Induction: Add H₂O₂ (e.g., 200 µM final concentration) to all wells (except for the undamaged control) and incubate for 10 minutes at 37°C.
-
Fixation & Permeabilization:
-
Wash cells 2x with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at RT.
-
Wash 3x with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour.
-
Incubate with a primary antibody against PAR (e.g., mouse anti-PAR, 1:400) overnight at 4°C.
-
Wash 3x with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) and a nuclear counterstain (e.g., DAPI) for 1 hour at RT, protected from light.
-
-
Imaging & Analysis:
-
Mount coverslips onto microscope slides.
-
Image using a fluorescence microscope.
-
Quantify the mean nuclear fluorescence intensity of the PAR signal using software like ImageJ or CellProfiler.
-
-
Data Analysis: Calculate the percent inhibition of the H₂O₂-induced PAR signal for each Cpd-X concentration and determine the cellular EC₅₀.
Data Comparison and Interpretation
A successful validation campaign will show consistent and correlated results across all three orthogonal assays. The data can be summarized for a clear comparison.
| Assay | Parameter Measured | Metric | Expected Result for an Active Compound | Rationale for Concordance |
| Biochemical ELISA | Inhibition of purified PARP1 enzyme activity | IC₅₀ | Low nanomolar to micromolar range. | Confirms direct interaction with the enzyme's catalytic domain in a simplified system. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced protein thermal stabilization | ΔTₘ (Shift in melting temp.) | A significant positive shift (e.g., >2°C) at relevant concentrations. | Proves the compound reaches and binds to its intended target inside a living cell. |
| Pharmacodynamic Assay | Inhibition of DNA damage-induced PAR synthesis | EC₅₀ | A value close to or slightly higher than the biochemical IC₅₀. | Demonstrates that target engagement translates to the desired functional outcome in a physiological context. |
References
-
Krishnakumar, R. & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular Cell. [Link]
-
Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent PARP1 activation. Science. [Link]
-
Lord, C. J. & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Imperative for Kinase Selectivity in Modern Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Kinases, through their catalytic role in phosphorylation, govern a multitude of cellular processes, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design, guiding lead optimization and de-risking clinical development.
This guide provides a comprehensive analysis of the selectivity profile of N-Cyclopentyl-5-bromonicotinamide, a novel nicotinamide derivative with suspected activity against Cyclin-Dependent Kinases 4 and 6 (CDK4/6). CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition has proven to be a successful therapeutic strategy in certain cancers, most notably hormone receptor-positive (HR+) breast cancer[1][2]. Structurally related compounds to N-Cyclopentyl-5-bromonicotinamide have been identified as intermediates in the synthesis of established CDK4/6 inhibitors, suggesting a similar mechanism of action.
Herein, we present a detailed, experimentally-grounded comparison of N-Cyclopentyl-5-bromonicotinamide's potency against CDK4 and CDK6, alongside a panel of closely related kinases to ascertain its selectivity. This guide will delve into the causality behind the experimental design, provide detailed protocols for the assays employed, and present the data in a clear, comparative format to inform further research and development efforts.
Rationale for Target Selection: Why CDK4/6 and a Focused Kinase Panel?
The decision to profile N-Cyclopentyl-5-bromonicotinamide against CDK4 and CDK6 as the primary targets stems from chemical similarity to known CDK4/6 inhibitor precursors. The core nicotinamide scaffold is a well-established pharmacophore in numerous kinase inhibitors. To construct a meaningful selectivity profile, a panel of related kinases was chosen based on their phylogenetic proximity to CDK4/6 and their relevance in potential off-target toxicity. This panel includes:
-
CDK2: A closely related cyclin-dependent kinase that also plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to different cellular effects and potential toxicities compared to selective CDK4/6 inhibition.
-
GSK3β (Glycogen Synthase Kinase 3 Beta): A member of the CMGC (CDK, MAPK, GSK3, CLK) kinase group, which is implicated in a wide range of cellular processes, including metabolism and neurodegeneration.
-
PIM1 (Proto-oncogene serine/threonine-protein kinase 1): A serine/threonine kinase involved in cell survival and proliferation. Off-target inhibition of PIM1 could have complex biological consequences.
-
ROCK1 (Rho-associated coiled-coil containing protein kinase 1): A kinase involved in regulating cell shape and motility.
By evaluating the activity of N-Cyclopentyl-5-bromonicotinamide against this rationally selected panel, we can gain critical insights into its selectivity and potential for further development as a targeted therapeutic.
Experimental Methodologies: Ensuring Rigor and Reproducibility
To ensure the scientific integrity of this selectivity profile, robust and validated in vitro kinase assays are employed. The following sections detail the step-by-step protocols for determining the inhibitory activity of N-Cyclopentyl-5-bromonicotinamide.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and conversely, the presence of an inhibitor will result in a higher ATP concentration.
Experimental Workflow Diagram:
Caption: The CDK4/6-pRb-E2F signaling pathway and the point of intervention for N-Cyclopentyl-5-bromonicotinamide.
Structure-Activity Relationship (SAR) Insights
The potent and selective activity of N-Cyclopentyl-5-bromonicotinamide can be rationalized by considering its key structural features in the context of the CDK4/6 ATP-binding pocket.
-
Nicotinamide Core: The pyridine ring of the nicotinamide scaffold is a common hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
-
5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring likely occupies a hydrophobic pocket, contributing to the overall binding affinity. Halogen bonding interactions may also play a role in enhancing potency.
-
N-Cyclopentyl Group: The cyclopentyl moiety extends into a solvent-exposed region of the ATP-binding site. The size and hydrophobicity of this group are critical for optimizing van der Waals interactions and can significantly influence selectivity. The cyclopentyl group appears to be a favorable substituent for binding to the CDK4/6 active site while being less accommodated by the active sites of other kinases in the panel.
Logical Relationship Diagram:
Caption: Key structural features of N-Cyclopentyl-5-bromonicotinamide and their contribution to potency and selectivity.
Conclusion and Future Directions
This comprehensive guide demonstrates that N-Cyclopentyl-5-bromonicotinamide is a potent and highly selective inhibitor of CDK4 and CDK6. The experimental data, generated using robust and well-defined protocols, clearly positions this compound as a promising lead for the development of a novel anti-cancer therapeutic. The detailed structure-activity relationship analysis provides a rational basis for its observed activity and selectivity, offering valuable insights for future medicinal chemistry efforts.
Further investigations should focus on:
-
Cellular Activity: Confirming the on-target activity of N-Cyclopentyl-5-bromonicotinamide in relevant cancer cell lines and assessing its anti-proliferative effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its suitability for in vivo studies.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy of N-Cyclopentyl-5-bromonicotinamide in preclinical animal models of HR+ breast cancer and other relevant malignancies.
By pursuing these next steps, the full therapeutic potential of N-Cyclopentyl-5-bromonicotinamide as a next-generation CDK4/6 inhibitor can be elucidated.
References
-
Fassl, A., Geng, Y., & Sicinski, P. (2022). CDK4 and CDK6 inhibitors in cancer therapy. Nature Reviews Cancer, 22(7), 387-403. [Link]
-
Spring, L. M., Wander, S. A., & Bardia, A. (2021). CDK4/6 inhibitors in breast cancer: current controversies and future directions. Current Oncology Reports, 23(7), 1-10. [Link]
Sources
Assessing the Novelty of N-Cyclopentyl 5-bromonicotinamide's Mechanism: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for assessing the mechanistic novelty of N-Cyclopentyl 5-bromonicotinamide, a compound of interest in contemporary drug discovery. Given its structural features, specifically the nicotinamide core, a primary hypothesis is its function as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). This document will objectively compare this putative mechanism with established PARP inhibitors, offering the necessary experimental context and detailed protocols for a thorough evaluation. Our audience of researchers, scientists, and drug development professionals will find the insights and methodologies within essential for advancing their understanding of this and similar molecules.
The Scientific Rationale: Why Suspect PARP Inhibition?
The foundation of our investigation lies in the chemical structure of this compound. The nicotinamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP enzymes. A multitude of clinically successful PARP inhibitors have been developed as congeners of nicotinamide, leveraging this structural similarity to achieve potent and selective inhibition.[1] Therefore, it is a logical and scientifically sound starting point to hypothesize that this compound exerts its biological effects through the inhibition of one or more PARP family members.
The key questions to address are not just if it inhibits PARP, but how it compares to existing inhibitors in terms of potency, selectivity, and the nuances of its inhibitory mechanism. The N-cyclopentyl and 5-bromo substitutions on the nicotinamide scaffold are the primary determinants of its potential novelty. These modifications could influence its binding affinity, selectivity across the PARP family, and its ability to "trap" the PARP enzyme on DNA, a mechanism of action with significant clinical implications.
The Competitive Landscape: Established PARP Inhibitors for Comparison
To assess the novelty of this compound, a direct comparison with clinically approved and well-characterized PARP inhibitors is imperative. We have selected four prominent examples: Olaparib, Rucaparib, Niraparib, and Talazoparib. These compounds provide a robust benchmark for evaluating potency and selectivity.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Mechanistic Features |
| Olaparib | ~5 | ~1 | Potent PARP1/2 inhibitor.[2] |
| Rucaparib | ~2 | Data varies | Potent PARP1 inhibitor.[2] |
| Niraparib | ~4-5 | ~2-4 | Potent PARP1/2 inhibitor.[3] |
| Talazoparib | ~0.6 | ~0.2 | Highly potent PARP1/2 inhibitor with strong PARP trapping activity.[4][5] |
| This compound | To be determined | To be determined | Hypothesized PARP inhibitor |
Note: IC50 values can vary between different assay conditions. The values presented are representative figures from the literature for comparative purposes.
A critical aspect of novelty will be the selectivity profile of this compound against other PARP family members. While PARP1 and PARP2 are the primary targets for cancer therapy, off-target effects on other PARPs could lead to a differentiated safety and efficacy profile.
Experimental Workflows for Mechanistic Elucidation
To empirically determine the mechanism of action of this compound and assess its novelty, a series of well-defined experiments are necessary. We present here the core protocols for this evaluation.
In Vitro PARP1/2 Enzymatic Inhibition Assay
This initial screen will determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2. A common method is a fluorescence-based assay.
Principle: The assay measures the consumption of NAD+ by the PARP enzyme. In the presence of an inhibitor, NAD+ consumption is reduced.
Workflow Diagram:
Caption: Workflow for in vitro PARP enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and the comparator PARP inhibitors (Olaparib, etc.) in assay buffer. Prepare a reaction mixture containing recombinant human PARP1 or PARP2 enzyme and activated DNA.
-
Incubation with Inhibitor: Add the diluted compounds to a 96-well plate. Add the PARP enzyme/DNA mixture to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[6]
-
Reaction Initiation: Initiate the PARP reaction by adding a solution of β-NAD+.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30-37°C.[6]
-
Detection: Stop the reaction and measure the remaining NAD+ using a developer reagent that generates a fluorescent signal.[6]
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based PARylation Assay
This assay confirms the inhibition of PARP activity within a cellular context, providing a more physiologically relevant measure of potency.
Principle: This ELISA-based method detects the levels of poly(ADP-ribose) (PAR) in cells after inducing DNA damage. An effective PARP inhibitor will prevent the formation of PAR.[7]
Workflow Diagram:
Caption: Workflow for cell-based PARylation assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., a cancer cell line with a known dependency on PARP) in a 96-well plate and allow cells to adhere. Treat the cells with various concentrations of this compound and comparator inhibitors for a predetermined time.[7]
-
DNA Damage Induction: Induce DNA damage by treating the cells with an agent like hydrogen peroxide.[7]
-
Cell Lysis: Lyse the cells to release the cellular proteins.[7]
-
PAR Capture: Add the cell lysates to a 96-well plate pre-coated with a PAR-binding reagent.[7]
-
Detection: Perform an ELISA using a primary antibody specific for PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.[7]
-
Data Analysis: Measure the signal, which is proportional to the amount of PAR. Plot the signal against the inhibitor concentration to determine the cellular IC50.
PARP Trapping Assay
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. A more potent trapping agent can be more cytotoxic.
Principle: This assay, often based on fluorescence polarization, measures the ability of an inhibitor to stabilize the PARP-DNA complex. A fluorescently labeled DNA probe will have a low polarization signal when free in solution and a high polarization signal when bound to the larger PARP enzyme. An effective trapping agent will maintain the high polarization signal even in the presence of NAD+.[4][8]
Workflow Diagram:
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- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Navigating the Kinase Inhibitor Landscape: A Patent Analysis of N-Cyclopentyl-5-bromonicotinamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the competitive arena of oncology drug discovery, the nicotinamide scaffold has emerged as a privileged structure, giving rise to a multitude of kinase inhibitors with significant therapeutic potential. While N-Cyclopentyl-5-bromonicotinamide itself is not extensively documented in the public patent literature, its structural motifs are present in numerous patented compounds, positioning it as a valuable probe or starting point for novel kinase inhibitor design. This guide provides a comprehensive analysis of the patent landscape surrounding N-cyclopentyl-nicotinamide derivatives and related analogs, offering insights into key therapeutic targets, major industry players, and the chemical space being actively explored.
The Rise of Nicotinamide Derivatives in Oncology
The nicotinamide scaffold, a fundamental biological molecule, has proven to be a versatile template for the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cell signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Nicotinamide derivatives have been successfully developed to target a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3]
The Patent Landscape: A Focus on Cyclin-Dependent Kinase (CDK) Inhibitors
A significant portion of the patent activity for nicotinamide derivatives is concentrated on the inhibition of CDKs.[4][5] CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. The development of CDK inhibitors has been a major focus of oncology research, with several drugs in this class gaining regulatory approval.
Major Players and Their Patented Scaffolds
Several pharmaceutical companies have established strong intellectual property positions in the field of nicotinamide-based CDK inhibitors. Analysis of the patent literature reveals key players and their preferred chemical scaffolds.
| Assignee/Company | Key Patented Scaffold Features | Therapeutic Target(s) | Representative Patent |
| Novartis AG | Pyrido[2,3-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines | CDK2, CDK4, CDK6 | WO 2024171094[6] |
| Various (General) | Aryl pyrimidines and other heterocyclic systems | CDK2 | Review Article[7] |
| Piramal Enterprises | 2-amino-4-pyrazolecyclopentylpyrimidines | IGF-1R | Journal Article[8] |
dot
Caption: Patent Landscape of Nicotinamide-Based Kinase Inhibitors.
The cyclopentyl group, a key feature of the topic compound, is frequently employed in patented kinase inhibitors to occupy hydrophobic pockets within the ATP-binding site of the target kinase, often leading to enhanced potency and selectivity. The bromo-substituent on the nicotinamide ring provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Comparative Analysis: N-Cyclopentyl-5-bromonicotinamide Analogs vs. Other Kinase Inhibitors
To understand the potential of N-Cyclopentyl-5-bromonicotinamide as a kinase inhibitor, it is instructive to compare its structural features and biological activity with those of known inhibitors.
| Compound Class | General Structure | Key Advantages | Key Challenges |
| N-Cyclopentyl-Nicotinamide Analogs | Nicotinamide core with N-cyclopentyl and other substitutions | Good starting point for synthesis, potential for high potency and selectivity. | Requires optimization of ADME properties. |
| Pyrido[2,3-d]pyrimidines (e.g., from Novartis) | Fused heterocyclic core | Often exhibit high potency and favorable drug-like properties. | Can have complex syntheses. |
| Aryl Pyrimidines | Pyrimidine core with aryl substitutions | Well-established class with known SAR. | Potential for off-target effects. |
A recent publication by Novartis describes CDK2 inhibitors with IC50 values in the low nanomolar range.[6] For example, an exemplified compound inhibited CDK2 activity with an IC50 of 0.015 µM and demonstrated selectivity over other CDKs.[6] This highlights the high bar for potency that new entrants into this space must meet.
Experimental Protocols: A Guide for the Bench Scientist
For researchers interested in exploring the potential of N-Cyclopentyl-5-bromonicotinamide and its analogs, the following experimental workflows provide a starting point for synthesis and biological evaluation.
Synthesis of N-Cyclopentyl-5-bromonicotinamide
dot
Caption: Synthetic Pathway for N-Cyclopentyl-5-bromonicotinamide.
Step-by-Step Protocol:
-
Activation of 5-Bromonicotinic Acid: To a solution of 5-bromonicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Formation of the Acid Chloride: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-bromonicotinoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane). To this solution, add cyclopentylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.
-
Work-up and Purification: Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Cyclopentyl-5-bromonicotinamide.
In Vitro Kinase Inhibition Assay
dot
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol Outline:
-
Reagents and Plate Preparation: Prepare a kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT. Dispense the buffer into the wells of a microtiter plate.
-
Addition of Kinase and Substrate: Add the target kinase (e.g., CDK2/CycE) and a suitable substrate (e.g., a peptide substrate) to the wells.
-
Addition of Test Compound: Add serial dilutions of N-Cyclopentyl-5-bromonicotinamide (or other test compounds) to the wells. Include appropriate positive and negative controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that measure ATP consumption or phosphorylation-specific antibodies).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Future Perspectives and Opportunities
The patent landscape for nicotinamide-based kinase inhibitors is dynamic and continues to evolve. While significant progress has been made, particularly in the area of CDK inhibitors, opportunities still exist for the development of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of less-drugged kinase targets and the development of inhibitors that can overcome resistance mechanisms are key areas for future research.
For a molecule like N-Cyclopentyl-5-bromonicotinamide, its value lies in its potential as a scaffold for further chemical elaboration. The strategic modification of the cyclopentyl and bromo-substituents could lead to the discovery of next-generation kinase inhibitors with superior therapeutic properties.
References
-
Niagen Bioscience Secures U.S. Patent for the Composition of Matter for Nicotinamide Riboside (NR) Salt Forms. (2025-03-20). Retrieved from [Link]
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- Cdk inhibitors. (WO2020224568A1). Google Patents.
-
Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. (2015-03-06). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). Molecules. Retrieved from [Link]
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A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). (2023-03-28). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022-09-29). Molecules. Retrieved from [Link]
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Nicotinamide - Drug Targets, Indications, Patents. PatSnap Synapse. Retrieved from [Link]
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Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (2018-09-12). Drug Design, Development and Therapy. Retrieved from [Link]
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Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019-09-01). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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A patent review of anticancer CDK2 inhibitors (2017–present). (2022-03-21). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022-08-04). Molecules. Retrieved from [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022-09-29). Molecules. Retrieved from [Link]
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Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. (2024-02-21). Indian Journal of Chemistry. Retrieved from [Link]
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Novartis patents new CDK2 inhibitors. (2024-09-09). BioWorld. Retrieved from [Link]
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Biological activity of adamantane analogues. (2013-06-12). ResearchGate. Retrieved from [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022-08-04). Molecules. Retrieved from [Link]
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Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. (2007-11-01). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. ResearchGate. Retrieved from [Link]
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Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. (2022-10-18). International Journal of Molecular Sciences. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Cyclopentyl-5-bromonicotinamide
Hazard Identification and Characterization
N-Cyclopentyl-5-bromonicotinamide is a halogenated pyridine derivative. Due to its chemical structure, it should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its potential hazards. Based on data for 5-Bromonicotinamide, the following hazards are anticipated[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given its brominated organic nature, it is also crucial to consider its potential environmental hazards.
Table 1: Hazard Profile of Structurally Similar Compound (5-Bromonicotinamide)
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 1808 for 5-Bromonicotinamide[1]
Personal Protective Equipment (PPE)
Before handling N-Cyclopentyl-5-bromonicotinamide for any purpose, including disposal, appropriate PPE must be worn to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate filter for organic vapors and particulates should be used.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Contain the Spill: For liquid spills, use absorbent materials such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep the material, avoiding dust generation.
-
Neutralization: Due to the lack of specific neutralization data, it is not recommended to attempt chemical neutralization.
-
Collection and Disposal: Collect the absorbed material or swept solid into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of N-Cyclopentyl-5-bromonicotinamide must comply with local, state, and federal regulations. The following is a general procedure that should be adapted to your institution's specific guidelines.
-
Waste Determination: The first step in proper disposal is to determine if the waste is hazardous. Given the characteristics of N-Cyclopentyl-5-bromonicotinamide, it should be treated as hazardous waste. This is a critical step in complying with regulations set forth by the Environmental Protection Agency (EPA)[2].
-
Segregation: Do not mix N-Cyclopentyl-5-bromonicotinamide waste with other waste streams unless explicitly permitted by your EHS department. It should be segregated as a halogenated organic waste[3]. Incompatible materials, such as strong oxidizing agents and strong bases, should be kept separate to avoid hazardous reactions[4].
-
Waste Container Selection: Use a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-Cyclopentyl-5-bromonicotinamide," and the associated hazards (e.g., "Toxic," "Irritant").
-
Accumulation: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Request for Pickup: Once the container is full or has reached its designated accumulation time limit, follow your institution's procedures to request a pickup by a licensed hazardous waste disposal company. You will need to complete a hazardous waste manifest for transportation[5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Cyclopentyl-5-bromonicotinamide.
Caption: Disposal Workflow for N-Cyclopentyl-5-bromonicotinamide.
Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized with specific waste codes. While N-Cyclopentyl-5-bromonicotinamide is not explicitly listed, it would likely fall under a generic code for halogenated organic compounds. The EPA has established codes for wastes from the production of organobromine chemicals, which may be relevant[6]. It is the responsibility of the waste generator to properly classify the waste according to EPA guidelines[7][8]. Always consult with your institution's EHS department for the appropriate waste codes to use.
Conclusion
The safe and compliant disposal of N-Cyclopentyl-5-bromonicotinamide is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can minimize risks and ensure a safe working environment. This guide provides a foundation for these practices, but it is imperative to supplement this information with institution-specific training and a thorough understanding of local, state, and federal regulations.
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PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste.[Link]
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Carl ROTH. Safety Data Sheet: Cyclopentane.[Link]
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NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling.[Link]
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PubChem. N-cyclopentyl-5,5-dimethylhexanamide. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
